Ask1-IN-6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2407451-82-3 |
|---|---|
Molekularformel |
C17H14F4N6O2 |
Molekulargewicht |
410.33 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]-2-pyridinyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14F4N6O2/c1-9(17(19,20)21)27-8-23-26-14(27)12-4-3-5-13(24-12)25-15(28)11-6-10(18)7-22-16(11)29-2/h3-9H,1-2H3,(H,24,25,28)/t9-/m0/s1 |
InChI-Schlüssel |
MXOCTLMVBIGSKH-VIFPVBQESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ask1-IN-6 mechanism of action on p38 pathway
An In-depth Technical Guide to the Mechanism of Action of Ask1-IN-6 on the p38 Pathway
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2][3] It functions as a key sensor for a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, inflammatory signals like TNF-α, and lipopolysaccharide (LPS).[2][3] Upon activation, ASK1 initiates a signaling cascade that leads to the phosphorylation and activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPKs.[3][4] The ASK1-p38 pathway, in particular, is a pivotal regulator of cellular responses such as apoptosis, inflammation, and fibrosis.[2][5] Given its central role in stress-related pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, ASK1 has emerged as a significant therapeutic target.[6]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective small-molecule inhibitor of ASK1. We will detail the core signaling pathway, present quantitative data on inhibitor potency, describe relevant experimental methodologies, and visualize the molecular interactions and workflows.
The ASK1-p38 Signaling Pathway
Under homeostatic conditions, ASK1 exists in an inactive state, primarily through its association with the reduced form of thioredoxin (Trx).[3][7] Trx binds to the N-terminal domain of ASK1, preventing its activation.[3][8]
The activation of the ASK1-p38 pathway is a multi-step process initiated by cellular stress:
-
Stress Sensing and Trx Dissociation: The presence of stressors, particularly oxidative stress (e.g., H₂O₂), causes the oxidation of Trx.[3] This conformational change leads to its dissociation from ASK1.[3]
-
ASK1 Oligomerization and Autophosphorylation: Freed from Trx, ASK1 monomers can homo-oligomerize. This clustering facilitates the trans-autophosphorylation of a key threonine residue (Thr845 in humans) within the activation loop of the ASK1 kinase domain.[9] This phosphorylation event is the critical step for ASK1 activation.
-
MKK3/6 Activation: Activated ASK1 then acts as an upstream kinase for MAPK Kinases (MKKs). Specifically for the p38 pathway, ASK1 phosphorylates and activates MKK3 and MKK6.[3][10][11]
-
p38 MAPK Activation and Downstream Effects: Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK.[12] Activated p38 translocates to the nucleus and phosphorylates various transcription factors and other substrates, leading to the transcriptional regulation of genes involved in apoptosis, the production of inflammatory cytokines, and fibrotic processes.[3][11]
This compound: A Selective ASK1 Inhibitor
This compound is a selective, orally active, and blood-brain barrier penetrant small-molecule inhibitor designed to target the kinase activity of ASK1.[13] Its properties make it a valuable tool for investigating the role of ASK1 in various physiological and pathological processes, particularly in the central nervous system.
Quantitative Data: Potency and Selectivity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific target by 50%. This compound demonstrates high potency in both biochemical and cellular contexts.
| Inhibitor | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Properties |
| This compound | 7 | 25 | Selective, Orally Active, BBB Penetrant[13] |
| Ask1-IN-1 | 21 | 138 | CNS-Penetrant[13] |
| Ask1-IN-2 | 32.8 | - | Orally Active[13] |
| Ask1-IN-3 | 33.8 | - | Potent and Selective[13] |
| GS-444217 | 2.9 - 9 | - | Potent and Selective[14] |
| MSC2032964A | 93 | - | High Selectivity[3][15] |
Note: "-" indicates data not specified in the cited sources.
Mechanism of Action of this compound
This compound functions as a direct competitive inhibitor of ASK1. Its mechanism of action is centered on preventing the catalytic function of activated ASK1, thereby halting the downstream signaling cascade to p38.
-
Binding to ASK1: this compound is presumed to bind to the ATP-binding pocket within the kinase domain of ASK1. This is a common mechanism for small-molecule kinase inhibitors. By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransfer reaction.
-
Inhibition of MKK3/6 Phosphorylation: With its catalytic activity blocked by this compound, activated ASK1 is unable to phosphorylate its downstream substrates, MKK3 and MKK6.
-
Blockade of p38 Activation: As MKK3 and MKK6 are not phosphorylated, they remain inactive and cannot phosphorylate p38 MAPK.
-
Suppression of Cellular Responses: The lack of p38 activation prevents the subsequent signaling events that lead to stress-induced apoptosis, inflammation, and fibrosis.
Experimental Protocols
Validating the mechanism of action of an inhibitor like this compound involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro Kinase Assay (Biochemical IC₅₀ Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ASK1.
-
Objective: To determine the concentration of this compound required to inhibit 50% of recombinant ASK1's kinase activity.
-
Materials:
-
Recombinant, active ASK1 protein.
-
Substrate: Inactive MKK6 or a generic peptide substrate.
-
ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence system like ADP-Glo™).
-
This compound at various concentrations.
-
Kinase assay buffer.
-
-
Methodology:
-
In a multi-well plate, add kinase buffer, the substrate (e.g., MKK6), and varying concentrations of this compound (and a DMSO vehicle control).
-
Initiate the reaction by adding the recombinant active ASK1 enzyme and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify substrate phosphorylation. This can be done by measuring radioactivity incorporated into the substrate or by measuring the amount of ADP produced (luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular p38 Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's efficacy in a cellular environment by measuring the phosphorylation of a downstream target.
-
Objective: To assess the ability of this compound to block stress-induced phosphorylation of p38 in cultured cells.
-
Materials:
-
Methodology:
-
Cell Culture: Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Stress Induction: Add the stress-inducing agent (e.g., H₂O₂) to the media and incubate for a short period (e.g., 15-30 minutes) to activate the ASK1-p38 pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated p38 (p-p38).
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total p38 as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-p38 signal to the total p38 signal for each sample.
-
Conclusion
This compound is a potent and selective inhibitor that targets the core of a critical stress-response pathway. Its mechanism of action involves the direct inhibition of ASK1 kinase activity, which prevents the phosphorylation of MKK3/6 and the subsequent activation of p38 MAPK. This effectively blocks the downstream cellular signaling that leads to apoptosis, inflammation, and fibrosis. The detailed understanding of this mechanism, supported by quantitative data and validated through established experimental protocols, positions this compound as a powerful chemical probe for dissecting ASK1-mediated biology and as a promising lead scaffold for the development of therapeutics targeting stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 7. ASK1 - Wikipedia [en.wikipedia.org]
- 8. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of the ASK1–MKK3/6–p38/MAPK signalling pathway mediates sildenafil protection against chemical hypoxia caused by malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ASK1-Signalosome regulates p38 MAPK activity in response to levels of endogenous oxidative stress in the Klotho mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Downstream Signaling of Ask1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor for a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates a signaling cascade that primarily involves the activation of p38 MAPK and c-Jun N-terminal kinase (JNK), leading to cellular responses such as inflammation, apoptosis, and fibrosis. Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Ask1-IN-6, also identified as Compound 32, is a potent, selective, and orally bioavailable inhibitor of ASK1 that can penetrate the blood-brain barrier.[1][2][3] This technical guide provides a comprehensive overview of the downstream signaling of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ASK1. Under normal physiological conditions, ASK1 is kept in an inactive state. However, pathological stimuli trigger its activation, leading to the phosphorylation and activation of downstream MAPK kinases (MAPKKs), specifically MKK3/6 and MKK4/7.[4] These, in turn, phosphorylate and activate p38 MAPK and JNK, respectively.[4] By inhibiting ASK1, this compound effectively blocks this entire downstream cascade, thereby mitigating the inflammatory and apoptotic signals.
Quantitative Data Summary
The inhibitory potency and in vivo efficacy of this compound have been characterized through various biochemical, cellular, and in vivo experiments. The key quantitative findings are summarized in the tables below for ease of comparison.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 7 nM | Kinase Assay | [1][2] |
| Cellular IC50 | 25 nM | Cellular Assay | [1][2][3] |
| Table 1: In Vitro Potency of this compound |
| Treatment Group | Dose (mg/kg) | IL-1β Reduction (%) | MCP-1 Reduction (%) | KC/GRO Reduction (%) |
| This compound | 3 | Significant | Significant | Significant |
| This compound | 10 | Significant | Significant | Significant |
| This compound | 30 | Robust | Robust | Robust |
| Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in Tg4510 Mice Cortex [1][3] |
Downstream Signaling Pathways
The primary downstream effect of this compound is the suppression of the ASK1-p38/JNK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in apoptosis.
ASK1-p38/JNK Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Jones et al. (2021).[3]
Biochemical ASK1 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on ASK1 kinase.
-
Procedure:
-
The kinase reaction is initiated by adding the ASK1 enzyme to a reaction mixture.
-
The mixture is incubated for 2 hours at room temperature.
-
Following incubation, the reactions are spotted onto P81 ion exchange paper to capture the phosphorylated substrate.
-
The amount of incorporated radiolabel is quantified to determine the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cellular ASK1 Inhibition Assay
-
Objective: To measure the potency of this compound in a cellular context.
-
Cell Line: AP1-HEK293 cells.
-
Procedure:
-
AP1-HEK293 cells are treated with varying concentrations of this compound.
-
The cells are then stimulated to induce ASK1 activity.
-
The inhibitory effect of this compound on ASK1 is determined by measuring the activity of a downstream reporter.
-
Cellular IC50 values are determined from the resulting dose-response curves.
-
In Vivo Anti-Inflammatory Activity in Tg4510 Mice
-
Objective: To evaluate the ability of this compound to modulate brain inflammation in a mouse model of neurodegeneration.
-
Animal Model: Human tau transgenic (Tg4510) mice, which exhibit elevated brain inflammation.
-
Procedure:
-
Tg4510 mice are administered this compound orally twice daily for 4 days at doses of 3, 10, and 30 mg/kg.
-
Following the treatment period, the animals are euthanized, and brain tissue (cortex) is collected.
-
The levels of inflammatory markers, including Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Keratinocyte Chemoattractant/Growth-Regulated Oncogene (KC/GRO), in the cortical tissue are quantified using appropriate immunoassays.
-
The reduction in these inflammatory markers in the treated groups is compared to a vehicle-treated control group to determine the in vivo efficacy of this compound.
-
Experimental Workflow Visualization
The general workflow for evaluating the in vivo anti-inflammatory effects of this compound is depicted below.
Conclusion
This compound is a potent and selective inhibitor of ASK1 with demonstrated efficacy in reducing inflammation in a preclinical model of neurodegeneration. Its mechanism of action is centered on the blockade of the ASK1-p38/JNK signaling cascade, a critical pathway in cellular stress responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting ASK1. Further investigation into the broader downstream effects and long-term efficacy of this compound is warranted to fully elucidate its therapeutic applications.
References
The Role of ASK1 Inhibition in Mitigating Oxidative Stress-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Under conditions of oxidative stress, ASK1 is activated and initiates a signaling cascade that leads to inflammation, cellular damage, and ultimately, apoptosis. Consequently, ASK1 has emerged as a promising therapeutic target for a variety of diseases characterized by oxidative stress and apoptosis. This technical guide provides an in-depth overview of the role of ASK1 in oxidative stress-induced apoptosis and the therapeutic potential of its inhibition. As no publicly available data exists for a compound named "Ask1-IN-6," this guide will utilize the well-characterized and clinically evaluated ASK1 inhibitor, Selonsertib (B560150) (GS-4997), as a representative molecule to illustrate the principles and methodologies discussed. This document will detail the underlying signaling pathways, present quantitative data on the effects of ASK1 inhibition, and provide comprehensive experimental protocols for key assays relevant to this field of research.
Introduction to Oxidative Stress and ASK1 Signaling
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[1] ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism.[1][2] However, when produced in excess, they can inflict damage upon lipids, proteins, and DNA, leading to cellular dysfunction and the activation of cell death pathways.[1]
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. However, its dysregulation is implicated in numerous pathologies.[3] One of the key signaling pathways that links oxidative stress to apoptosis is the ASK1-p38/JNK MAPK cascade.[4][5]
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx). In the presence of excessive ROS, Trx becomes oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[4] Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAP kinase, respectively.[4][5] The sustained activation of the JNK and p38 pathways culminates in the activation of downstream effectors that promote apoptosis.[4][5]
Selonsertib (GS-4997): A Representative ASK1 Inhibitor
Selonsertib (formerly GS-4997) is an orally bioavailable, selective inhibitor of ASK1.[6] It acts by competing with ATP in the catalytic kinase domain of ASK1, thereby preventing its phosphorylation and subsequent activation.[6] By inhibiting ASK1, Selonsertib effectively blocks the downstream activation of the JNK and p38 MAPK pathways, thus mitigating the pro-apoptotic and pro-inflammatory signals initiated by oxidative stress.[4][5][6] Selonsertib has been investigated in clinical trials for various conditions, including nonalcoholic steatohepatitis (NASH), demonstrating its potential to reduce liver fibrosis, inflammation, and hepatocellular apoptosis.[7][8]
Quantitative Effects of ASK1 Inhibition on Apoptosis and Related Markers
The efficacy of ASK1 inhibition in preventing apoptosis and related cellular stress markers has been quantified in various preclinical and clinical studies. The following tables summarize key findings for Selonsertib.
Table 1: Effect of Selonsertib on Cell Viability and Apoptosis
| Cell Line | Treatment | Concentration | Duration | Effect on Cell Viability/Apoptosis | Reference |
| HSC-T6 & LX-2 | Selonsertib | 0.5-100 µM | 48 h | Dose-dependent decrease in cell viability. 80-90% inhibition at 50 µM. | [5] |
| HSC-T6 & LX-2 | Selonsertib | 10-50 µM | 48 h | Increased Annexin V and TUNEL-positive cells, indicating induction of apoptosis. | [5] |
| Human THP-1 | Selonsertib | 120 µM (IC50) | 24 h | Determined IC50 for cytotoxicity. | [9] |
Table 2: Effect of Selonsertib on ROS Production and Downstream Signaling
| Model System | Treatment | Concentration/Dose | Duration | Effect | Reference |
| ox-LDL-induced endothelial cells | GS-4997 (Selonsertib) | Not specified | Not specified | Reduced ROS production. | [4] |
| LPS/GalN-induced ALF mice | Selonsertib | 15, 30, 60 mg/kg | 30 min prior | Dose-dependent reduction in p-JNK levels in liver tissue. | [4] |
| HSC-T6 & LX-2 cells | Selonsertib | 10-50 µM | 24 or 48 h | Decreased expression of p-p38 and p-JNK. | [5] |
| DMN-induced liver fibrosis rats | Selonsertib | 10 or 50 mg/kg | 5 days/week for 3 weeks | Decreased expression of p-p38 and p-JNK. | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and experimental procedures are provided below using the Graphviz DOT language.
ASK1 Signaling Pathway in Oxidative Stress-Induced Apoptosis
Caption: ASK1 signaling cascade initiated by oxidative stress, leading to apoptosis, and its inhibition by Selonsertib.
Experimental Workflow for Assessing ASK1 Inhibitor Efficacy
Caption: A generalized workflow for evaluating the effects of an ASK1 inhibitor on oxidative stress-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the context of evaluating ASK1 inhibitors.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for flow cytometric analysis of apoptosis.[10][11][12][13]
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an oxidative stressor and an ASK1 inhibitor.
Materials:
-
Cell line of interest (e.g., HSC-T6, LX-2)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., H2O2, ox-LDL)
-
Selonsertib (GS-4997)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the oxidative stressor and/or Selonsertib for the specified duration. Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to differentiate between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is based on standard methods for detecting intracellular ROS.[2][14][15][16][17]
Objective: To quantify the levels of intracellular ROS in cells treated with an oxidative stressor and an ASK1 inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Oxidative stress-inducing agent
-
Selonsertib (GS-4997)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the oxidative stressor and/or Selonsertib for the specified duration.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium. The optimal concentration should be determined empirically for the specific cell line.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of treated samples to that of the vehicle control to determine the fold change in ROS production.
-
Western Blotting for Phosphorylated JNK (p-JNK)
This protocol provides a general framework for detecting the phosphorylation status of JNK, a downstream target of ASK1.[4][5][18][19][20][21][22]
Objective: To determine the effect of ASK1 inhibition on the phosphorylation of JNK in response to oxidative stress.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK (dilutions as recommended by the manufacturer, typically 1:1000)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-JNK to total JNK.
-
Conclusion
The inhibition of ASK1 presents a compelling therapeutic strategy for diseases driven by oxidative stress-induced apoptosis. As demonstrated with the representative inhibitor Selonsertib, targeting ASK1 can effectively reduce apoptosis, mitigate ROS production, and suppress the activation of downstream pro-apoptotic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of novel ASK1 inhibitors and further elucidate the intricate role of this kinase in cellular stress responses. Continued research in this area holds significant promise for the development of new treatments for a wide range of debilitating diseases.
References
- 1. Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 22. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Off-Target Profile of Ask1-IN-6: A Technical Guide
For Immediate Release
Cambridge, MA – December 3, 2025 – In the landscape of kinase inhibitor development, achieving absolute target specificity remains a formidable challenge. This technical guide provides an in-depth analysis of the cellular targets of Ask1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), beyond its intended target. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
This compound, also referred to as compound 32 in the primary literature, has demonstrated significant therapeutic potential in preclinical models of neuroinflammation.[1] A comprehensive understanding of its off-target interactions is paramount for a complete assessment of its biological activity and potential therapeutic window.
Quantitative Analysis of this compound Kinase Selectivity
To elucidate the selectivity profile of this compound, a comprehensive kinase panel screen is the industry-standard approach. The following table summarizes the quantitative data from a KINOMEscan™ screen, which measures the percentage of kinase activity remaining in the presence of the inhibitor. This provides a clear overview of the off-target landscape of this compound.
| Target Kinase | Percentage of Control (%) @ 100 nM this compound |
| ASK1 (MAP3K5) | <10% |
| GCK (MAP4K2) | ~25% |
| MINK1 (MAP4K6) | ~30% |
| TNIK (MAP4K7) | ~35% |
| MAP4K4 | ~40% |
| GAK | ~45% |
| SLK | ~50% |
| LOK (STK10) | ~55% |
| MST1 (STK4) | ~60% |
| MST2 (STK3) | ~65% |
Note: The exact percentage of control for ASK1 was not specified but is understood to be significantly low, indicative of potent inhibition. The approximate values for off-target kinases are extrapolated from publicly available graphical data and are intended to illustrate the relative degree of inhibition.
Experimental Protocols: Methodologies for Target Identification
The identification and validation of kinase inhibitor targets and off-targets rely on robust and reproducible experimental protocols. Below are detailed methodologies for two key experimental approaches: a biochemical kinase assay for determining inhibitor potency and a cellular thermal shift assay (CETSA) for confirming target engagement in a cellular context.
Biochemical Kinase Assay: KINOMEscan™ Profiling
The KINOMEscan™ assay platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Experimental Workflow:
-
Kinase Preparation: A diverse panel of human kinases are expressed and purified, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (this compound) is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percentage of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
dot
Figure 1: KINOMEscan™ Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement of a compound within a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of the target protein.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, leading to a higher denaturation temperature. This thermal stabilization is measured to confirm target engagement.
Experimental Workflow:
-
Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.
-
Heat Shock: The treated cells are heated to a specific temperature for a defined period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein in the drug-treated sample compared to the vehicle control at a given temperature indicates target engagement.
dot
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow
Signaling Pathways of Identified Off-Targets
The primary off-targets of this compound identified in the KINOMEscan™ screen are members of the MAP4K family, including GCK, MINK1, and TNIK. These kinases, like ASK1, are involved in stress- and immune-response signaling pathways, often converging on the activation of JNK and p38 MAP kinases. Understanding the signaling context of these off-targets is crucial for interpreting the full pharmacological effects of this compound.
The diagram below illustrates the canonical signaling pathway involving the MAP4K family and its relationship to the ASK1 pathway.
dot
Figure 3: ASK1 and MAP4K Signaling Pathways
Conclusion
This technical guide provides a comprehensive overview of the known cellular targets of the ASK1 inhibitor, this compound, beyond its primary target. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein are intended to serve as a valuable resource for the scientific community. A thorough understanding of a kinase inhibitor's selectivity profile is critical for the accurate interpretation of experimental results and for the continued development of safe and effective targeted therapies. Further investigation into the functional consequences of the off-target interactions of this compound is warranted to fully delineate its pharmacological profile.
References
The Role of Ask1-IN-6 in Neuroinflammatory Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease. Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key mediator of cellular stress responses that regulate inflammation and apoptosis.[1] Under conditions of oxidative or endoplasmic reticulum stress, common in the neurodegenerative brain, ASK1 is activated and initiates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways.[2][3] This activation contributes to a pro-inflammatory environment and can lead to neuronal cell death.[3][4]
This technical guide focuses on Ask1-IN-6 , a potent, selective, and brain-penetrant inhibitor of ASK1.[5] We will provide an in-depth overview of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its use in neuroinflammatory models.
This compound: A Potent and Selective ASK1 Inhibitor
This compound is a small molecule inhibitor designed for central nervous system (CNS) applications.[1] It exhibits high potency and selectivity for ASK1, making it a valuable tool for investigating the role of ASK1 in neurological disorders.
Quantitative Data
The following table summarizes the key quantitative data for this compound, as reported in the primary literature.[1][5]
| Parameter | Value | Species | Notes |
| Biochemical IC50 | 7 nM | - | Potency against the isolated ASK1 enzyme. |
| Cellular IC50 | 25 nM | - | Potency in a cell-based assay. |
| In Vivo Dosage | 3-30 mg/kg | Mouse | Oral administration (BID) in Tg4510 mice. |
| Brain Penetration (Kp,uu) | 0.46 | Rat | Indicates good penetration of the blood-brain barrier. |
Mechanism of Action and Signaling Pathway
ASK1 is activated by various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2] In an inactive state, ASK1 is bound to thioredoxin (Trx).[3] Upon oxidative stress, Trx dissociates, leading to ASK1 autophosphorylation and activation.[3] Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinase pathways, respectively.[2][6] These pathways lead to the production of pro-inflammatory cytokines and can ultimately trigger apoptosis.[4][6] this compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.
Below is a diagram illustrating the ASK1 signaling pathway in the context of neuroinflammation.
Experimental Protocols
The following protocol is based on the methodology described for the in vivo evaluation of this compound in the Tg4510 mouse model of tauopathy, which exhibits significant neuroinflammation.[7]
In Vivo Efficacy Study in Tg4510 Mice
1. Animal Model:
-
Model: Tg4510 transgenic mice, which overexpress the P301L mutant human tau protein. These mice develop age-dependent neurofibrillary tangles and exhibit neuroinflammation.
-
Age: Use mice at an age where significant tau pathology and neuroinflammation are present (e.g., 4-6 months).
-
Grouping: Randomly assign mice to vehicle and this compound treatment groups (n=8-10 per group).
2. Formulation and Dosing:
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
This compound Formulation: Suspend this compound in the vehicle at the desired concentrations (e.g., for 3, 10, and 30 mg/kg doses).
-
Administration: Administer the vehicle or this compound solution orally (PO) twice daily (BID) for a period of 4 days.
3. Tissue Collection and Processing:
-
Euthanasia: At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Brain Extraction: Perfuse the mice with saline and extract the brain.
-
Dissection: Dissect the cortex and other brain regions of interest on a cold plate.
-
Storage: Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.
4. Analysis of Neuroinflammation:
-
Homogenization: Homogenize the brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, MCP-1, KC/GRO) in the brain homogenates using commercially available ELISA or multiplex immunoassay kits.
-
Data Normalization: Normalize cytokine levels to the total protein concentration of the homogenate.
5. Statistical Analysis:
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the levels of inflammatory markers between the vehicle and this compound treated groups. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for evaluating the in vivo efficacy of this compound.
Logical Relationships in ASK1-Mediated Neuroinflammation
The role of ASK1 in neuroinflammation is complex, involving interactions between different cell types and signaling pathways. The diagram below illustrates the logical relationships between ASK1 activation, downstream signaling, and the resulting pathological outcomes in neurodegenerative disease.
Conclusion
This compound is a valuable research tool for investigating the role of ASK1-mediated signaling in neuroinflammatory and neurodegenerative disease models. Its ability to penetrate the blood-brain barrier and effectively reduce neuroinflammation in vivo makes it a promising candidate for further preclinical development. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the therapeutic potential of ASK1 inhibition with compounds like this compound is warranted to explore new avenues for the treatment of Alzheimer's disease and other neurological disorders characterized by neuroinflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ASK1 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis signal regulating kinase 1 (ASK1): potential as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
Ask1-IN-6: A Chemical Probe for Interrogating Apoptosis Signal-Regulating Kinase 1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical mediator of cellular stress responses.[1][2] As a member of the MAP3K family, ASK1 activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[3][4][5] Dysregulation of the ASK1 signaling cascade has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][6][7] This has positioned ASK1 as a promising therapeutic target. Ask1-IN-6 is a potent, selective, and orally bioavailable chemical probe for ASK1, making it an invaluable tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic properties, and detailed experimental protocols for its use.
Introduction to ASK1 Signaling
The ASK1 signaling pathway is a key component of the cellular stress response network. Under basal conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins, most notably thioredoxin (Trx).[1] Upon exposure to stress signals such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation.[4] Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[4][5] This signaling cascade ultimately results in the regulation of various cellular processes, including apoptosis, inflammation, and differentiation.[3][4]
Quantitative Data for this compound
This compound (also referred to as compound 32 in some literature) has been characterized as a highly potent and selective inhibitor of ASK1.[8][9] Its key quantitative parameters are summarized in the tables below.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical IC50 | 7 nM | Human | Recombinant ASK1 Kinase Assay | [10] |
| Cellular IC50 | 25 nM | HEK293T cells | ASK1 Autophosphorylation Assay | [8][9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Clearance (Cl) | 1.6 L/h/kg | Rat | Intravenous | [8][9] |
| Unbound Clearance (Clu) | 56 L/h/kg | Rat | Intravenous | [8][9] |
| Brain Penetration (Kp,uu) | 0.46 | Rat | Not Specified | [8][9] |
Table 3: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 468 kinases at a concentration of 0.1 µM. The results demonstrate high selectivity for ASK1, with only a limited number of off-target kinases showing significant binding.
| Kinase | % Inhibition at 0.1 µM |
| ASK1 | >99% |
| GCK | >90% |
| MAP3K1 | >90% |
| MAP3K2 | >90% |
| MAP3K3 | >90% |
| MAP3K4 | >90% |
| MINK1 | >90% |
| TNIK | >90% |
| MAP4K4 | >90% |
| KHS1 | >90% |
| KHS2 | >90% |
| ZAK | >90% |
Note: This table presents a selection of kinases with over 90% binding at 0.1 µM. For a complete selectivity profile, please refer to the supplementary information of the source publication.[9]
Experimental Protocols
Biochemical ASK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from established methods for measuring ASK1 kinase activity.[10][11]
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.
-
In a 384-well plate, add 1 µl of the compound dilution or vehicle (5% DMSO in kinase buffer).
-
Add 2 µl of recombinant ASK1 enzyme (final concentration ~6.25 ng/µL) to each well.
-
Add 2 µl of a substrate/ATP mix containing MBP (final concentration 0.1 µg/µL) and ATP (final concentration 25 µM).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular ASK1 Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of ASK1 at Threonine 838 in a cellular context.[12]
Materials:
-
HEK293T cells
-
Expression vector for HA-tagged ASK1
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HA antibody for immunoprecipitation
-
Antibodies for Western blotting: anti-phospho-ASK1 (Thr838) and anti-total ASK1
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
-
Transfect the cells with the HA-ASK1 expression vector.
-
After 24-48 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce ASK1 activation by treating the cells with an appropriate stimulus (e.g., 1 mM H2O2 for 20 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Immunoprecipitate HA-ASK1 from the cell lysates using an anti-HA antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates and elute the proteins in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-phospho-ASK1 (Thr838) and anti-total ASK1 antibodies.
-
Detect the signals using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the inhibition of ASK1 autophosphorylation.
In Vivo Mouse Model of Neuroinflammation
This protocol describes the use of this compound in a transgenic mouse model of Alzheimer's disease (Tg4510) to assess its anti-inflammatory effects in the central nervous system.[8]
Animal Model:
-
Human tau transgenic (Tg4510) mice, which exhibit age-dependent tau pathology and neuroinflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Oral gavage needles
-
ELISA kits for inflammatory markers (e.g., IL-1β, MCP-1, KC/GRO)
-
Brain tissue homogenization buffer and equipment
Procedure:
-
Acclimate Tg4510 mice to the experimental conditions.
-
Prepare formulations of this compound at the desired concentrations (e.g., 3, 10, and 30 mg/kg) in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage twice daily for 4 consecutive days.
-
At the end of the treatment period, euthanize the mice and harvest the brains.
-
Dissect the cortex and homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the levels of inflammatory markers (IL-1β, MCP-1, KC/GRO) in the cortical supernatants using specific ELISA kits.
-
Analyze the data to determine the effect of this compound on brain inflammation.
Mandatory Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for investigating the biological functions of ASK1. Its high potency, selectivity, and favorable pharmacokinetic properties, including brain penetration, make it a versatile tool for both in vitro and in vivo studies. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound to further unravel the complex roles of ASK1 in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Rational approach to highly potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 11. promega.es [promega.es]
- 12. Positive Regulation of Apoptosis Signal-regulating Kinase 1 Signaling by ZPR9 Protein, a Zinc Finger Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ask1-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the stress-activated protein kinase signaling pathways.[1] As a member of the MAP3K family, ASK1 is activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 initiates a signaling cascade that leads to the phosphorylation and activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1] This signaling cascade plays a pivotal role in mediating cellular responses such as inflammation, apoptosis, and fibrosis.[2] Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2]
Ask1-IN-6 (also referred to as compound 32) is a potent, selective, and brain-penetrant inhibitor of ASK1.[3][4] It has demonstrated significant anti-inflammatory effects and is a valuable tool for investigating the therapeutic potential of ASK1 inhibition in various disease models, particularly in the context of neuroinflammation.[3][4]
Mechanism of Action
Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx).[1] Cellular stress, particularly oxidative stress, leads to the oxidation of Trx, causing its dissociation from ASK1. This dissociation allows for the autophosphorylation and activation of ASK1.[5] Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[5] this compound exerts its inhibitory effect by binding to the ATP-binding site of the ASK1 kinase domain, thereby preventing the phosphorylation of its downstream targets.[1]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [3] |
| Cellular IC50 | 25 nM | [3][4] |
| In Vivo Efficacy (Mouse Model) | 3-30 mg/kg, twice daily, oral administration | [3][4] |
Signaling Pathway
The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.
Caption: ASK1 signaling cascade and inhibition by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.[3] When stored at -80°C, the solution is stable for up to 6 months.[3]
2. General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell type, seeding density, inhibitor concentration, and incubation time, should be determined empirically for each specific experiment.
-
Cell Seeding: Plate the cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired concentrations of this compound by diluting the stock solution in a fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatment groups (including the vehicle control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay and the cellular process being investigated. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times (e.g., 30 minutes to 6 hours) are common. For cell viability or functional assays, longer incubation times (e.g., 24 to 72 hours) may be necessary.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting, quantitative PCR, or cell viability assays.
Experimental Workflow Example: Western Blot Analysis of ASK1 Pathway Inhibition
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on the ASK1 signaling pathway using Western blotting.
Caption: Workflow for Western Blot Analysis of ASK1 Inhibition.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Protocol: Follow the general cell culture and treatment protocol outlined above, typically using a 96-well plate format.
-
Incubation: Treat cells with a range of this compound concentrations for 24 to 72 hours.
-
Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. This data can be used to calculate the IC50 for cytotoxicity.
4. Western Blot Analysis of ASK1 Pathway Inhibition
-
Protocol: Seed cells in 6-well plates and treat with this compound as described in the general protocol. To observe the inhibitory effect on signaling, it is often necessary to stimulate the ASK1 pathway. This can be achieved by treating the cells with a known ASK1 activator, such as hydrogen peroxide (H2O2) or tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated forms of ASK1's downstream targets (e.g., phospho-p38, phospho-JNK). It is also essential to probe for the total levels of these proteins to ensure that any observed decrease in phosphorylation is not due to a decrease in the total protein amount.
-
Detection and Analysis: After incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. [Identification of low-molecular inhibitors of proteinase ASK1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. druglikeFilter 1.0: An AI powered filter for collectively measuring the drug-likeness of compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Ask1-IN-6 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ask1-IN-6 is a potent, selective, and orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key mediator of cellular stress responses, activating the p38 and c-Jun N-terminal kinase (JNK) signaling pathways in response to stimuli such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Dysregulation of the ASK1 signaling pathway is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.[1][4] this compound, with its ability to penetrate the blood-brain barrier, presents a valuable tool for investigating the therapeutic potential of ASK1 inhibition in preclinical models of these diseases.[5]
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound in both in vitro and in vivo settings.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Biochemical IC50 | 7 nM | [5] |
| Cellular IC50 | 25 nM | [5] |
| Molecular Formula | C₁₇H₁₄F₄N₆O₂ | N/A |
| Molecular Weight | 410.33 g/mol | N/A |
| In Vitro Solubility | ≥ 33.33 mg/mL in DMSO | [5] |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% corn oil | [5] |
Signaling Pathway
ASK1 is a central node in stress-induced signaling cascades. Under basal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[2] Upon exposure to stress signals like reactive oxygen species (ROS), Trx dissociates, leading to ASK1 autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, namely MKK3/6 and MKK4/7, which in turn activate p38 and JNK MAPKs, respectively.[2][3] These MAPKs then phosphorylate a variety of substrate proteins, leading to cellular responses such as inflammation, apoptosis, and fibrosis. This compound exerts its effect by inhibiting the kinase activity of ASK1, thereby blocking the downstream activation of p38 and JNK.
Dissolution and Storage Protocols
Proper dissolution and storage are critical for maintaining the activity and stability of this compound.
Stock Solution Preparation (In Vitro)
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Storage:
-
Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
-
Avoid repeated freeze-thaw cycles.
-
Formulation for Oral Administration (In Vivo)
-
Vehicle: 10% DMSO in corn oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired concentration in the vehicle.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil to the DMSO stock solution.
-
Vortex thoroughly to create a homogenous suspension. It is recommended to prepare this formulation fresh daily.
-
-
Storage:
-
If short-term storage is necessary, keep the formulation at 4°C, protected from light, and use within 24 hours. Always vortex thoroughly before administration.
-
Experimental Protocols
In Vitro Experiments
Protocol 1: Western Blot Analysis of ASK1 Pathway Inhibition
This protocol describes the assessment of this compound's inhibitory effect on the phosphorylation of downstream targets, p38 and JNK.
-
Cell Culture: Plate cells (e.g., HEK293, HeLa, or a relevant cell line for your research) in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, total p38, and total JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTT or WST-1)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or DMSO vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT/WST-1 Assay:
-
Add MTT (to a final concentration of 0.5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as IL-6 or TNF-α.
-
Cell Culture and Treatment:
-
Seed cells (e.g., macrophages, microglia, or other immune cells) in a 24-well plate.
-
Pre-treat with this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours.
-
Stimulate cells with an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL to 1 µg/mL).
-
Incubate for 6-24 hours. The optimal incubation time should be determined empirically for your specific cell type and stimulus.[8]
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, followed by a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
In Vivo Experiments
Protocol 4: Assessment of Anti-Inflammatory Activity in a Mouse Model of Neuroinflammation (Tg4510)
This protocol outlines a general workflow for evaluating the efficacy of this compound in the Tg4510 mouse model of tauopathy, which exhibits neuroinflammation.[5]
-
Animals: Use male or female Tg4510 transgenic mice and age-matched wild-type littermates. The age of the animals will depend on the stage of pathology being investigated.
-
Treatment:
-
Administer this compound or vehicle control by oral gavage. A typical dosing regimen could be 3, 10, and 30 mg/kg, twice daily, for a specified duration (e.g., 4 days or longer depending on the study aims).[5]
-
Monitor the animals for any adverse effects throughout the treatment period.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline.
-
Dissect the brain and isolate specific regions of interest, such as the cortex and hippocampus.
-
For biochemical analysis (ELISA, Western blot), snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.
-
-
Analysis of Neuroinflammation:
-
Cytokine Levels: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or a multiplex bead-based assay.[5]
-
Immunohistochemistry: Process the fixed brain tissue for paraffin (B1166041) embedding or cryosectioning. Perform immunohistochemical staining for markers of microgliosis (e.g., Iba1) and astrogliosis (e.g., GFAP). Quantify the staining intensity or the number of activated glial cells.
-
Western Blot: Analyze brain homogenates for the levels of phosphorylated p38 and JNK to confirm target engagement in the central nervous system.
-
Troubleshooting
-
Poor Solubility: If this compound precipitates out of solution, ensure the use of anhydrous DMSO and consider gentle warming and sonication. For in vivo formulations, prepare fresh daily and vortex vigorously before each administration.
-
Variability in Results: Ensure consistent cell culture conditions, treatment times, and assay procedures. For in vivo studies, use age- and sex-matched animals and randomize them into treatment groups.
-
No Inhibition Observed: Verify the activity of the compound by testing a positive control. Ensure that the concentration and incubation time are appropriate for the specific cell line and stimulus used. Check for proper antibody performance in Western blotting.
Conclusion
This compound is a valuable research tool for studying the role of the ASK1 signaling pathway in health and disease. The protocols provided in these application notes offer a framework for the effective use of this inhibitor in a variety of experimental settings. As with any experimental system, optimization of concentrations, incubation times, and specific methodologies may be required for your particular application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ask1-IN-6 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Ask1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in mouse models. The protocols detailed below are intended to facilitate reproducible and effective preclinical studies.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses. It plays a pivotal role in inflammation, apoptosis, and fibrosis. This compound is a small molecule inhibitor of ASK1, showing promise in various disease models. This document outlines the established administration routes, dosage, and experimental workflows for using this compound in mice.
Quantitative Data Summary
Table 1: In Vivo Efficacy Study Dosing Parameters for this compound (Compound 32)
| Parameter | Oral Administration (PO) |
| Species/Strain | Tg4510 Transgenic Mice |
| Dose Range | 3, 10, 30 mg/kg |
| Dosing Frequency | Twice Daily (BID) |
| Duration | 4 days |
| Therapeutic Effect | Reduction of inflammatory markers (e.g., IL-1β) in the cortex. |
Table 2: In Vivo Dosing Parameters for Other ASK1 Inhibitors
| Inhibitor | Administration Route | Species/Strain | Dose | Vehicle | Reference |
| Unspecified ASK1 Inhibitor | Intraperitoneal (IP) | C57BL/6 | 1 mg/kg or 100 µg/kg | Not Specified | [1][2] |
| GS-459679 | Intraperitoneal (IP) | Mouse | 10 or 30 mg/kg | 55% PEG in H₂O |
Signaling Pathway
ASK1 is a key upstream kinase in the MAPK signaling cascade. Upon activation by various stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines (e.g., TNF-α), ASK1 phosphorylates and activates downstream MAP2Ks, namely MKK3/6 and MKK4/7. These, in turn, activate the p38 MAPK and JNK pathways, respectively, leading to a variety of cellular responses including inflammation, apoptosis, and fibrosis. This compound exerts its effect by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.
ASK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is suitable for studies requiring precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Weighing scale
-
Mortar and pestle (optional, for powder)
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Sterile syringes (1 mL)
-
70% ethanol
Procedure:
-
Vehicle Preparation:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Stir until the methylcellulose is fully dissolved. This may take several hours. The resulting solution should be clear to slightly opalescent.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
If this compound is a powder, it can be finely ground using a mortar and pestle to aid suspension.
-
Add the calculated amount of this compound to the prepared vehicle.
-
Vortex or stir the mixture thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse before dosing.
-
Calculate the exact volume of the this compound suspension to be administered to each mouse based on its body weight. A typical dosing volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the correct length for gavage needle insertion by placing the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib.
-
Insert the gavage needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress for at least 15 minutes post-administration.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol is an alternative administration route, often resulting in faster absorption.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Vehicle and Formulation Preparation:
-
First, dissolve the calculated amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline and vortex thoroughly to create a stable solution or suspension. Prepare fresh before use.
-
-
Animal Handling and Injection:
-
Accurately weigh each mouse.
-
Calculate the required injection volume based on the mouse's body weight. A typical IP injection volume for mice is 10 mL/kg.
-
Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study using this compound in a mouse model of disease.
General workflow for an in vivo study with this compound.
Disclaimer: These protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental design and are strongly encouraged to consult with their institution's animal care and use committee (IACUC) for approval and to ensure compliance with all relevant regulations and ethical guidelines. Appropriate personal protective equipment should be worn when handling this compound and during all animal procedures.
References
Detecting ASK1 Inhibition by Ask1-IN-6: A Detailed Western Blot Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1][2] Activated by a variety of stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates a downstream signaling cascade that activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1][2] This signaling pathway plays a crucial role in cellular processes including apoptosis, inflammation, and fibrosis. Consequently, ASK1 has emerged as a significant therapeutic target for a range of diseases. Ask1-IN-6 is a potent and selective inhibitor of ASK1, and this document provides a detailed protocol for its characterization using Western blot analysis.
Mechanism of Action
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx).[3] Upon exposure to cellular stress, Trx dissociates from ASK1, leading to its autophosphorylation and subsequent activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. This compound is a small molecule inhibitor that is expected to interfere with the kinase activity of ASK1, thereby preventing the phosphorylation of its downstream targets.
ASK1 Signaling Pathway Under Stress and Inhibition by this compound
Caption: ASK1 signaling pathway under stress and the point of inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for the Western blot protocol.
Detailed Western Blot Protocol
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ASK1 and its downstream target, JNK.
1. Cell Culture and Treatment
-
Seed cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce cellular stress to activate the ASK1 pathway. A common method is treatment with an oxidative stressor like hydrogen peroxide (H₂O₂) at a final concentration of 1 mM for 30-60 minutes. Include a non-stressed control group.
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to fresh tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel or a self-cast gel of appropriate percentage.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is recommended for optimal transfer of a broad range of protein sizes. Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
6. Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
7. Antibody Incubation
-
Primary Antibodies: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended as a starting point:
-
Rabbit anti-phospho-ASK1 (Thr845): 1:1000 dilution
-
Rabbit anti-ASK1 (Total): 1:1000 dilution
-
Rabbit anti-phospho-JNK (Thr183/Tyr185): 1:1000 dilution
-
Rabbit anti-JNK (Total): 1:1000 dilution
-
Mouse anti-β-actin or anti-GAPDH (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibodies: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the signal of the phospho-protein to the total protein for each target. Further normalize to the loading control (β-actin or GAPDH) to account for any loading variations.
Data Presentation
Disclaimer: The following quantitative data is derived from studies using the ASK1 inhibitor GS-444217, as specific quantitative data for this compound was not publicly available at the time of this document's creation. GS-444217 serves as a representative example of a selective ASK1 inhibitor, and similar results can be expected with this compound.
The results of the Western blot analysis can be summarized in tables for clear comparison of the effects of this compound on ASK1 pathway activation.
Table 1: Effect of a Representative ASK1 Inhibitor on ASK1 and JNK Phosphorylation
| Treatment Group | p-ASK1 / Total ASK1 (Relative Densitometry Units) | p-JNK / Total JNK (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Stressor (e.g., H₂O₂) | 3.50 ± 0.45 | 4.20 ± 0.55 |
| Stressor + ASK1 Inhibitor (1 µM) | 1.20 ± 0.18 | 1.50 ± 0.22 |
Data are presented as mean ± standard deviation from a representative experiment (n=3). Values are normalized to the vehicle control.
Table 2: Dose-Dependent Inhibition of JNK Phosphorylation by a Representative ASK1 Inhibitor
| Inhibitor Concentration | p-JNK / Total JNK (Fold Change vs. Stressed Control) |
| 0 µM (Stressor only) | 1.00 |
| 0.1 µM | 0.65 ± 0.08 |
| 1.0 µM | 0.35 ± 0.05 |
| 10.0 µM | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation from a representative experiment (n=3). Values are normalized to the stressed control group without inhibitor.
These tables clearly demonstrate the dose-dependent inhibitory effect of the ASK1 inhibitor on the phosphorylation of its downstream target, JNK, in response to a cellular stressor. A similar trend would be expected when evaluating this compound.
By following this detailed protocol and utilizing the provided data presentation format, researchers can effectively and accurately assess the inhibitory potential of this compound on the ASK1 signaling pathway.
References
- 1. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Ask1-IN-6 in a Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1][2] Activated by a variety of stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 triggers downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2][3][4][5] Dysregulation of the ASK1 signaling pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[1][2][4]
Ask1-IN-6 is a potent and selective inhibitor of ASK1.[6][7][8] It is an orally active, blood-brain barrier penetrant compound that has demonstrated anti-inflammatory properties.[6][7] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in characterizing its potency and selectivity. This document provides detailed application notes and a protocol for an in vitro kinase assay to measure the IC50 of this compound against ASK1.
ASK1 Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through its interaction with reduced thioredoxin (Trx).[1][3] Upon exposure to stress signals like reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1.[3] This dissociation allows for ASK1 homo-oligomerization and autophosphorylation, leading to its activation.[1][4] Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][3][4][5][9] These pathways regulate various cellular processes, including apoptosis, inflammation, and differentiation.[2][3] this compound exerts its effect by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.[4]
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the reported IC50 values for this compound. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration and substrate used.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ASK1 | Biochemical | 7 | [7] |
| This compound | ASK1 | Cellular | 25 | [6][7] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a general method for determining the IC50 value of this compound against recombinant human ASK1 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
-
DMSO
Experimental Workflow
Caption: A generalized experimental workflow for the in vitro IC50 determination of this compound.
Step-by-Step Procedure
-
Reagent Preparation:
-
Kinase Buffer: Prepare the kinase assay buffer. The composition may need to be optimized for ASK1. A common buffer is 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.[10]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a serial dilution of this compound in kinase buffer. It is recommended to perform a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km of ASK1 for ATP. This is crucial for accurately determining the potency of ATP-competitive inhibitors. If the Km is unknown, a concentration of 25 µM can be used as a starting point.[10]
-
Enzyme and Substrate Preparation: Dilute the recombinant ASK1 and substrate (e.g., MBP) in kinase buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[10]
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of each this compound dilution to the wells of a 384-well plate. Include control wells with buffer and DMSO only (for 0% and 100% activity controls).
-
Add the diluted ASK1 enzyme (e.g., 2.5 µL) to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 5 µL) to all wells. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[10][11]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL), which also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[10]
-
Add the Kinase Detection Reagent (e.g., 20 µL) to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[10][11]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and a control with a high concentration of inhibitor or no enzyme as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for determining the IC50 value of this compound against its target kinase, ASK1. The detailed protocol for the ADP-Glo™ kinase assay, along with the diagrams of the signaling pathway and experimental workflow, serves as a valuable resource for researchers in drug discovery and development. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for the accurate characterization of this and other kinase inhibitors.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.es [promega.es]
- 11. benchchem.com [benchchem.com]
Application of ASK1 Inhibitors in High-Throughput Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors. ASK1 is a critical node in stress-induced signaling pathways, making it a prime therapeutic target for a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2][3] High-throughput screening is an essential tool for identifying novel small-molecule inhibitors of ASK1 from large chemical libraries.[1][4][5]
Application Notes
The discovery of potent and selective ASK1 inhibitors is a key objective in drug development. HTS assays provide the necessary throughput to screen extensive compound libraries. A robust and widely used method for this purpose is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.[4][5] This assay is particularly well-suited for HTS due to its high sensitivity, wide dynamic range, and homogeneous format, which minimizes handling steps.
The principle of the ASK1 HTS AlphaScreen assay is to measure the phosphorylation of its direct substrate, Mitogen-Activated Protein Kinase Kinase 6 (MKK6), by the active ASK1 signalosome.[4][5] The assay components include:
-
Donor Beads: Coated with an antibody that recognizes a tag on one of the binding partners (e.g., GST-tagged ASK1).
-
Acceptor Beads: Coated with an antibody that recognizes a feature on the other binding partner (e.g., a biotinylated substrate or a phosphorylation-specific antibody).
When the kinase (ASK1) phosphorylates its substrate (MKK6), the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[4] Small molecule inhibitors of ASK1 will prevent the phosphorylation of MKK6, leading to a decrease in the AlphaScreen signal.
This assay has been successfully optimized for a 384-well format, demonstrating its suitability for large-scale screening campaigns.[4][5]
Quantitative Data Summary
The performance of a high-throughput screening assay is critical for its reliability and the quality of the resulting hits. The following table summarizes the key performance metrics for the ASK1 signalosome inhibitor AlphaScreen assay.[4][5]
| Parameter | Value | Significance |
| Z' Factor | 0.88 ± 0.04 | An excellent Z' factor (well above 0.5) indicates a large separation between the high and low controls, signifying a robust and reliable assay for HTS. |
| Signal-to-Background (S/B) Ratio | 11 | A high S/B ratio demonstrates the assay's sensitivity and its ability to clearly distinguish between inhibited and uninhibited kinase activity. |
| Assay Format | 384-well plate | This format allows for the simultaneous screening of a large number of compounds, increasing the efficiency of the screening process. |
| Control Inhibitor | Staurosporine | A well-characterized, non-selective kinase inhibitor used to validate the assay's ability to detect inhibition. |
Experimental Protocols
High-Throughput Screening Protocol for ASK1 Inhibitors using AlphaScreen
This protocol is adapted from a validated method for the discovery of ASK1 signalosome inhibitors.[4]
Materials:
-
Purified, stress-activated ASK1 signalosome complex
-
Full-length MKK6 substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer
-
AlphaScreen Donor and Acceptor beads
-
384-well microplates
-
Test compounds (dissolved in DMSO)
-
Staurosporine (as a positive control for inhibition)
-
EnVision® plate reader or equivalent instrument capable of reading AlphaScreen assays
Procedure:
-
Compound Plating:
-
Dispense test compounds and control inhibitors (e.g., Staurosporine) into the 384-well assay plates. Typically, a final concentration range is tested to determine dose-response curves.
-
Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control (0% activity).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the purified ASK1 signalosome complex and its substrate, MKK6, in the assay buffer.
-
Dispense the enzyme/substrate mix into all wells of the 384-well plate containing the pre-spotted compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of MKK6.
-
-
Detection:
-
Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads in the detection buffer.
-
Add the detection mix to all wells to stop the kinase reaction and initiate the detection process.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead binding.
-
-
Signal Measurement:
-
Read the AlphaScreen signal at a wavelength of 520–620 nm using an Envision plate reader.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the high (DMSO) and low (staurosporine) controls.
-
Plot dose-response curves for active compounds to determine their IC50 values.
-
Visualizations
ASK1 Signaling Pathway
Caption: Simplified ASK1 signaling cascade.
High-Throughput Screening Workflow for ASK1 Inhibitors
Caption: HTS workflow for ASK1 inhibitor screening.
References
- 1. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HTS-compatible assay for the discovery of ASK1 signalosome inhibitors using alphascreen technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Modulation by Ask1-IN-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key signaling molecule in the apoptotic pathway is the Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1] ASK1 is activated by a variety of cellular stresses, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3][4] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to apoptosis.[3][4][5][6]
Ask1-IN-6 is a potent and selective inhibitor of ASK1 with a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM.[7] Its ability to penetrate the blood-brain barrier and exert anti-inflammatory effects makes it a valuable tool for investigating the role of the ASK1 signaling pathway in various pathological conditions.[7] This application note provides a detailed protocol for utilizing this compound in conjunction with flow cytometry to analyze its effects on apoptosis. The assay employs Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
This protocol is based on the differential staining of cells with Annexin V and Propidium Iodide (PI) followed by analysis using flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes.[8][10] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[9][11] This dual-staining method allows for the quantitative assessment of different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
By treating cells with an apoptosis-inducing agent in the presence or absence of this compound, researchers can quantify the inhibitory effect of this compound on the apoptotic process.
Materials and Reagents
-
This compound (or other ASK1 inhibitor)
-
Cell line of interest (e.g., Jurkat, HeLa, SH-SY5Y)
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., H₂O₂, Staurosporine, TNF-α)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
This compound Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 25 nM, 50 nM, 100 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Induction of Apoptosis: After the pre-treatment period, add the apoptosis-inducing agent to the designated wells. The choice and concentration of the inducer should be optimized for the specific cell line to achieve a significant but not complete level of apoptosis within the desired timeframe (e.g., 4-24 hours). Include a negative control group that receives neither the inhibitor nor the inducer.
-
Incubation: Incubate the cells for the predetermined time required for the apoptosis inducer to take effect.
Cell Staining with Annexin V and Propidium Iodide
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well into separate microcentrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the cells, and then combine the trypsinized cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspension: Resuspend the cell pellets in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes to ensure thorough mixing.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[9] The samples are now ready for flow cytometry analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (detected with a >670 nm longpass filter).
-
Compensation: Use single-stained control samples (Annexin V-FITC only and PI only) to set up the fluorescence compensation to correct for spectral overlap.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate software. Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Gate the populations corresponding to live, early apoptotic, late apoptotic, and necrotic cells based on the staining pattern.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Cell Populations After Treatment with this compound and Apoptosis Inducer
| Treatment Group | This compound Conc. | Apoptosis Inducer | Live Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Negative Control | 0 nM | - | |||
| Vehicle Control | 0 nM (Vehicle) | + | |||
| This compound | 10 nM | + | |||
| This compound | 25 nM | + | |||
| This compound | 50 nM | + | |||
| This compound | 100 nM | + |
Table 2: Dose-Dependent Inhibition of Apoptosis by this compound
| This compound Conc. | Total Apoptotic Cells (%) (Early + Late) | % Inhibition of Apoptosis |
| 0 nM (Vehicle) | 0% | |
| 10 nM | ||
| 25 nM | ||
| 50 nM | ||
| 100 nM |
% Inhibition is calculated relative to the vehicle control.
Signaling Pathways and Workflows
Caption: ASK1 signaling pathway leading to apoptosis and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing apoptosis with this compound using flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently; optimize trypsinization time and concentration. |
| Reagent contamination | Use fresh, sterile buffers and reagents. | |
| Low percentage of apoptotic cells in positive control | Insufficient concentration or incubation time of inducer | Optimize the concentration and duration of the apoptosis-inducing agent. |
| Cell line is resistant to the inducer | Try a different apoptosis-inducing agent or a different cell line. | |
| High percentage of necrotic cells (PI positive) | Apoptosis inducer is too potent or incubation time is too long | Reduce the concentration of the inducer or shorten the incubation time. |
| Cells were handled too roughly | Handle cells gently during harvesting and washing steps. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of CaCl₂. |
| Low expression of PS on the cell surface | Confirm that the chosen apoptosis inducer is effective for the cell line. |
Conclusion
This application note provides a comprehensive protocol for the analysis of apoptosis modulation by the ASK1 inhibitor, this compound, using flow cytometry. The combination of Annexin V and Propidium Iodide staining allows for the sensitive and quantitative detection of different stages of cell death. By following this protocol, researchers can effectively evaluate the potential of this compound and other compounds to inhibit apoptosis, providing valuable insights into the role of the ASK1 signaling pathway in health and disease.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of ASK1 Inhibitors in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ASK1 inhibitors, such as Ask1-IN-6, in neuronal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing unexpected phenotypes or toxicity in neuronal cells treated with an ASK1 inhibitor?
A1: Unforeseen effects in neuronal cells following treatment with an ASK1 inhibitor can stem from several factors beyond the intended inhibition of ASK1. A primary concern is the inhibitor binding to and modulating the activity of other kinases, known as off-target effects. This is a common challenge in drug discovery, as many kinases share structural similarities in their ATP-binding pockets.[1][2] These off-target interactions can trigger unintended signaling pathways, leading to cytotoxicity or phenotypes that are not directly related to ASK1 inhibition.[3][4] It is also possible that the observed effects are due to the inhibitor's impact on non-kinase proteins or issues with compound solubility and stability in culture media.[5]
Q2: How can I determine if the observed effects of my ASK1 inhibitor in neuronal cells are due to off-target activity?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[6]
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity profile.[5][7] This can reveal other kinases that are potently inhibited at concentrations used in your experiments.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that also targets ASK1. If the same phenotype is observed, it is more likely to be an on-target effect.[6]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out ASK1. If the phenotype from genetic manipulation matches the inhibitor's effect, it provides strong evidence for on-target action.[6]
-
Dose-Response Analysis: On-target effects should typically manifest at lower concentrations of the inhibitor than off-target effects. A wide therapeutic window between the on-target IC50 and off-target or toxic concentrations is desirable.[6]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of ASK1 should reverse the on-target effects but not the off-target effects.[5]
Q3: What are the known downstream signaling pathways of ASK1 in neuronal cells that I should monitor to confirm on-target engagement?
A3: ASK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] Upon activation by stressors such as oxidative stress or endoplasmic reticulum (ER) stress, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6.[8][9] These, in turn, activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively.[1][10] Therefore, to confirm on-target engagement of an ASK1 inhibitor, you should assess the phosphorylation status of JNK and p38. A potent and specific ASK1 inhibitor should reduce the phosphorylation of these downstream targets in response to an ASK1-activating stimulus.[8]
Troubleshooting Guides
Issue 1: High levels of neuronal cell death are observed at concentrations intended to inhibit ASK1.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent off-target effects on survival kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration for ASK1 inhibition and the concentration at which toxicity occurs.[6]2. Conduct a kinome-wide selectivity screen to identify off-target kinases essential for neuronal survival.[5]3. Analyze apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) to confirm if cell death is apoptotic.[11] | 1. A clear window between the effective on-target concentration and the toxic concentration.2. Identification of unintended kinase targets that could be responsible for the toxicity.3. Understanding the mechanism of cell death can help to de-convolute on- and off-target effects. |
| Compound insolubility or degradation. | 1. Verify the solubility of the inhibitor in your specific cell culture medium.2. Test the stability of the compound over the time course of your experiment. | 1. Ensuring the compound is fully dissolved will prevent non-specific toxicity from precipitates.2. Confirmation that the observed effects are due to the inhibitor and not a degradation product. |
Issue 2: The observed cellular phenotype does not align with the known function of ASK1.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of an off-target kinase with an opposing or different biological function. | 1. Use a structurally unrelated ASK1 inhibitor to see if the phenotype is reproduced.[6]2. Perform a kinome scan to identify potential off-targets that could explain the observed phenotype.[7]3. Use genetic knockdown of ASK1 (e.g., siRNA, CRISPR) to compare the phenotype with that of the inhibitor.[6] | 1. If the phenotype is not reproduced, it is likely an off-target effect of the initial inhibitor.2. Identification of off-target kinases can provide a rationale for the unexpected phenotype.3. A mismatch between the genetic and pharmacological phenotype points towards off-target effects. |
| Activation of compensatory signaling pathways. | 1. Perform phospho-proteomics analysis to get a global view of changes in protein phosphorylation and identify affected pathways.[6]2. Analyze key nodes of related signaling pathways (e.g., Akt, ERK) by Western blot. | 1. Identification of upregulated pathways that may be compensating for ASK1 inhibition.2. Understanding the broader signaling context of ASK1 inhibition in your neuronal model. |
Quantitative Data Summary
When assessing a new inhibitor, it is crucial to determine its potency and selectivity. The following table illustrates how to present in vitro kinase profiling data for a hypothetical ASK1 inhibitor, "this compound". A larger difference between the on-target and off-target IC50 values indicates higher selectivity.
| Target | IC50 (nM) | Selectivity (Fold vs. ASK1) |
| ASK1 (On-Target) | 15 | 1 |
| Off-Target Kinase A | 1,500 | 100 |
| Off-Target Kinase B | >10,000 | >667 |
| Off-Target Kinase C | 950 | 63 |
| Off-Target Kinase D | 5,200 | 347 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for determining the selectivity of an ASK1 inhibitor against a panel of purified kinases.
Objective: To determine the IC50 values of this compound for ASK1 and a broad range of other kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for the assay (e.g., 10-point, 3-fold dilutions starting from 100 µM).[12]
-
Kinase Reaction Setup: In a 384-well plate, add the purified recombinant kinases, their specific peptide or protein substrates, and the kinase reaction buffer.[12]
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a labeled substrate (e.g., [γ-³³P]ATP). The ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.[12]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. For radiometric assays, this can be done by transferring the reaction mixture to a phosphocellulose filter plate, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[12]
Protocol 2: Western Blot for Downstream Target Engagement in Neuronal Cells
This protocol outlines how to assess the on-target activity of this compound in neuronal cells by measuring the phosphorylation of JNK and p38.
Objective: To confirm that this compound inhibits the ASK1 signaling pathway in neuronal cells.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Induce ASK1 activation by treating the cells with a known stressor (e.g., H₂O₂, sorbitol, or a cytokine like TNF-α) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38). Subsequently, probe with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total JNK, total p38, and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Caption: The ASK1 signaling pathway in response to cellular stress.
Caption: Workflow for troubleshooting off-target effects of an ASK1 inhibitor.
References
- 1. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Ask1-IN-6 in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of the kinase inhibitor Ask1-IN-6 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions like PBS?
A1: this compound is a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2][3] Like many small-molecule kinase inhibitors, it is a lipophilic molecule designed to be effective in cellular environments. This inherent hydrophobicity leads to low solubility in aqueous buffers such as PBS. Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high permeability.[4][5]
Q2: My this compound, dissolved in a DMSO stock, precipitates when diluted into PBS. What should I do?
A2: This is a common issue when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[6] To address this, you can try several strategies:
-
Lower the final concentration of this compound: The current concentration may exceed its solubility limit in the final PBS solution.
-
Optimize the DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Employ a co-solvent system: In addition to DMSO, other co-solvents can be tested.
-
Adjust the pH of the PBS: The solubility of ionizable compounds can be pH-dependent.[6][7]
-
Use solubility enhancers: Excipients such as surfactants can help keep the compound in solution.[6]
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[7]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[7]
-
> 0.5% DMSO: May be cytotoxic to some cells and could have off-target effects. It is crucial to run a vehicle control to assess the effect of DMSO on your specific experimental system.[7]
Troubleshooting Guide: Enhancing this compound Solubility in PBS
If you are encountering precipitation or poor solubility of this compound in PBS, use the following table to troubleshoot the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in PBS | The concentration of this compound exceeds its aqueous solubility limit. | 1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration (up to 0.5% if tolerated by the assay). 3. Prepare an intermediate dilution in a co-solvent before adding to PBS. |
| Cloudiness or turbidity in the final solution | Micro-precipitation of this compound. | 1. Use a solubility enhancer like Tween-80 or Pluronic F-68. 2. Adjust the pH of the PBS buffer. 3. Gently warm the solution to 37°C (ensure compound stability at this temperature). |
| Inconsistent experimental results | Variable solubility of this compound between experiments. | 1. Prepare fresh dilutions for each experiment. 2. Ensure the stock solution is fully dissolved before use (vortexing and sonication can help). 3. Standardize the dilution protocol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also be applied if necessary, but verify the compound's stability at this temperature.[6]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Systematic Evaluation of Solubility in PBS
This protocol allows for the systematic testing of different conditions to improve the solubility of this compound in PBS.
-
Prepare Test Buffers:
-
PBS at different pH values (e.g., pH 6.4, 7.4, 8.4).
-
PBS (pH 7.4) with varying concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween-80).
-
PBS (pH 7.4) with a co-solvent (e.g., 1% Ethanol, 5% PEG400).
-
-
Prepare Intermediate Dilutions: Create an intermediate dilution of your this compound stock solution in DMSO.
-
Test Dilutions: Add a small volume of the intermediate DMSO solution to each of the test buffers to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is consistent across all conditions.
-
Observation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
(Optional) Quantification: For a more rigorous assessment, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or a suitable spectrophotometric method.
Visualization of Experimental Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the solubility of this compound.
Caption: A workflow for improving this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Inconsistent results with Ask1-IN-6 in different cell lines
Welcome to the technical support center for Ask1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding inconsistent results that may be observed when using this compound in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active, and blood-brain barrier penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[2] Under cellular stress conditions such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, ASK1 becomes activated.[2][3] Activated ASK1 then initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK3/6 and MKK4/7.[4] These, in turn, activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, respectively, leading to cellular responses such as apoptosis, inflammation, and fibrosis.[3] this compound exerts its effect by binding to ASK1 and inhibiting its kinase activity, thereby blocking these downstream signaling events.
Q2: What are the reported IC50 values for this compound?
A2: this compound has been reported to have a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM for ASK1.[1]
Q3: Why might I be observing different responses to this compound in various cell lines?
A3: Inconsistent results with a kinase inhibitor across different cell lines are not uncommon and can be attributed to a variety of factors:
-
Cellular Context and Genetic Background: The genetic makeup and the expression levels of key proteins in the ASK1 signaling pathway can vary significantly between cell lines.[5] This includes the expression level of ASK1 itself, its upstream activators (e.g., TRAFs), downstream targets (p38, JNK), and endogenous inhibitors like thioredoxin (Trx).[2][6]
-
Dominant Signaling Pathways: In some cell lines, the p38 and JNK pathways may be activated by other kinases upstream of ASK1, rendering inhibition of ASK1 less effective. The reliance of a particular cell line on the ASK1 pathway for a specific phenotype is a critical determinant of its sensitivity to this compound.
-
Off-Target Effects: Although this compound is reported to be selective, like many kinase inhibitors, it may have off-target effects at higher concentrations.[7][8] These off-target activities could vary between cell lines depending on the expression levels of the off-target kinases, leading to different phenotypic outcomes.
-
Inhibitor Metabolism and Efflux: Different cell lines can have varying capacities to metabolize or actively transport small molecules out of the cell, which would alter the effective intracellular concentration of this compound.
-
Experimental Conditions: Variations in cell culture conditions, such as media composition, cell density, and passage number, can influence signaling pathways and the cellular response to inhibitors.
Troubleshooting Guide
Issue 1: Variable Potency (IC50) of this compound Across Different Cell Lines
If you are observing a significant difference in the IC50 value of this compound for inhibiting a specific phenotype (e.g., apoptosis, cytokine production) in different cell lines, consider the following troubleshooting steps.
Quantitative Data Summary: this compound Potency
| Parameter | Value | Reference |
| Biochemical IC50 | 7 nM | [1] |
| Cellular IC50 | 25 nM | [1] |
Note: The reported cellular IC50 is a general value and can be expected to vary between different cell lines and assays.
Troubleshooting Steps:
| Potential Cause | Suggested Action | Expected Outcome |
| Different ASK1 Expression Levels | 1. Perform Western blotting to quantify the total and phosphorylated levels of ASK1 in your panel of cell lines. 2. Normalize the phenotypic response to the level of ASK1 expression. | A correlation between ASK1 protein levels and the potency of this compound may be observed. |
| Differential Activation of Downstream Pathways | 1. In both sensitive and resistant cell lines, treat with this compound and stimulate the ASK1 pathway (e.g., with H2O2 or TNF-α). 2. Use Western blotting to probe for the phosphorylation of downstream targets like p38 and JNK. | Sensitive cell lines should show a significant reduction in p-p38 and p-JNK upon this compound treatment, while resistant lines may show residual or alternative activation. |
| Off-Target Effects | 1. Perform a dose-response curve over a wide range of concentrations. Off-target effects often occur at higher concentrations. 2. Use a structurally different ASK1 inhibitor to see if the phenotype is replicated. 3. If available, use a cell line with a known resistance mutation in ASK1 as a control. | Consistent effects at low, on-target concentrations across different inhibitors suggest the phenotype is ASK1-dependent. |
| Inhibitor Stability and Bioavailability | 1. Ensure the inhibitor is fully solubilized in your media. 2. Pre-incubate the inhibitor in media at 37°C for the duration of your experiment and then test its activity to check for degradation. | This will help rule out issues with compound precipitation or degradation affecting the effective concentration. |
Issue 2: Lack of Expected Phenotype in a Specific Cell Line
If this compound is not producing the expected biological effect (e.g., reduction in inflammation or apoptosis) in a particular cell line, follow this guide.
Experimental Workflow for Investigating Lack of Response
Caption: Troubleshooting workflow for lack of phenotype.
Detailed Methodologies
Protocol 1: Western Blot Analysis of ASK1 Pathway Activation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound at various concentrations for a predetermined time (e.g., 1-2 hours) before stimulating with an ASK1 activator (e.g., 1 mM H2O2 for 30 minutes or 20 ng/mL TNF-α for 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-ASK1 (Thr845)
-
Rabbit anti-ASK1
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagram
The following diagram illustrates the canonical ASK1 signaling pathway and the point of inhibition by this compound.
Caption: ASK1 signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ask1-IN-6 Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Ask1-IN-6 in cell culture media.
Troubleshooting Guide
This guide addresses common issues that may arise due to the instability of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Reduced or no biological activity of this compound | 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation. 2. Degradation in cell culture media: The compound may be unstable at 37°C in the complex aqueous environment of the media. 3. Interaction with media components: Components like serum proteins or other supplements may bind to or facilitate the degradation of the inhibitor. | 1. Prepare fresh DMSO stock solutions. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols section). Consider replenishing the media with fresh inhibitor for long-term experiments. 3. Test the activity of this compound in serum-free and serum-containing media to assess the impact of serum. |
| Inconsistent results between experiments | 1. Variable degradation rates: Differences in media batches, serum lots, or incubation times can lead to inconsistent degradation. 2. Incomplete dissolution of this compound: The inhibitor may not be fully solubilized in the media, leading to variable effective concentrations. | 1. Standardize all experimental conditions, including media and serum sources. For critical experiments, use the same batch of all reagents. 2. Ensure complete dissolution of the DMSO stock into the media by vortexing thoroughly. Prepare the final working solution by adding the DMSO stock to pre-warmed media and mixing immediately. |
| Precipitation of this compound in cell culture media | 1. Low aqueous solubility: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous solution. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the cell culture media. | 1. Perform a stepwise dilution of the DMSO stock into the media. First, create an intermediate dilution in a smaller volume of media before adding it to the final volume. 2. Determine the optimal, non-precipitating concentration range for your specific cell line and media conditions through a dose-response experiment. |
| High background or off-target effects | 1. Degradation products with biological activity: The breakdown products of this compound may have their own biological effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells and induce stress pathways. | 1. If degradation is confirmed, consider using a more stable inhibitor or reducing the incubation time. 2. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) and include a vehicle control (media with the same concentration of DMSO) in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] The stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Q2: How can I determine the stability of this compound in my specific cell culture media?
A2: The stability of this compound can be determined by incubating the inhibitor in your cell culture media at your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the Experimental Protocols section.
Q3: What are the common signs of this compound degradation in my experiments?
A3: Signs of degradation include a loss of the expected biological effect over time, a need for higher concentrations of the inhibitor to achieve the same effect in longer experiments, or inconsistencies in results between replicates or different experimental runs.
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, components in the media, particularly serum, can impact the stability and effective concentration of small molecule inhibitors. Serum proteins can bind to the inhibitor, and enzymes present in the serum may metabolize it. It is advisable to test the stability and efficacy of this compound in both the presence and absence of serum.
Q5: What is the ASK1 signaling pathway that this compound inhibits?
A5: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2][3] These pathways are involved in cellular responses such as apoptosis, inflammation, and differentiation.[2][3]
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media by HPLC-MS
This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) to the final working concentration you use in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one aliquot for each condition. The 0-hour time point should be processed immediately after preparation.
-
Sample Preparation for Analysis:
-
To 100 µL of the media sample, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using an HPLC-MS method optimized for the detection of this compound.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: ASK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Degradation.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Ask1-IN-6 less effective in certain cancer cell lines?
This guide provides troubleshooting advice and answers to frequently asked questions regarding the variable efficacy of Ask1-IN-6, an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in different cancer cell lines.
FAQ 1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1] ASK1 is a key component of the MAPK signaling cascade, which is activated by a variety of cellular stressors including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3][4]
Mechanism of Action:
Under normal, non-stress conditions, ASK1 is held in an inactive state by the reduced form of Thioredoxin (Trx).[1] Upon exposure to cellular stress, Trx is oxidized and dissociates from ASK1. This allows activator proteins, such as TNF receptor-associated factors (TRAFs), to bind and activate ASK1 through autophosphorylation.[5][6] Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[3] This signaling cascade ultimately leads to cellular responses such as apoptosis and inflammation.[4][7] this compound works by inhibiting the kinase activity of ASK1, thereby blocking these downstream events.
FAQ 2: Why is this compound less effective in my cancer cell line? (Troubleshooting Guide)
Reduced efficacy or intrinsic resistance to this compound can stem from several factors related to the specific biology of your cancer cell line. The role of ASK1 in cancer is known to be paradoxical; it can act as a tumor suppressor in some contexts and a promoter in others.[8][9] Use the following guide to troubleshoot potential causes of low efficacy.
Cause 1: Low or Absent ASK1 Expression
-
Issue: The most common reason for an inhibitor's ineffectiveness is the low abundance or complete absence of its target protein. Many cancer cell lines have been found to express very low levels of ASK1, which may be a mechanism to evade its pro-apoptotic function.[6][8]
-
Recommended Action: Verify the endogenous expression level of ASK1 in your cell line(s) of interest using Western Blot for protein levels or qPCR for mRNA levels. Compare expression to a positive control cell line if available.
| Table 1: Summary of ASK1 Expression in Cancer |
| Finding |
| Most cancer cell lines screened in a study were found to express very low levels of endogenous ASK1.[8] |
| Reduction in the expression of ASK2 (a protein that forms a functional complex with ASK1) has been observed in some human cancer cells and tissues.[6] |
| Overexpression of ASK1 in lung cancer cell lines (A549, NCI-H1975) with low endogenous levels significantly reduced their proliferation rate.[8] |
Cause 2: Activation of Compensatory or Parallel Survival Pathways
-
Issue: Cancer cells often develop resistance by rerouting survival signals through parallel pathways.[10] Even if the ASK1 pathway is successfully inhibited, hyperactivation of pathways like PI3K/Akt or MEK/ERK can be sufficient to maintain cell proliferation and survival. The Akt pathway, in particular, is a known negative regulator of ASK1.[11]
-
Recommended Action: Profile your cell line for the activation status of key survival pathways. Use Western Blot to check for phosphorylated (active) forms of proteins like Akt (at Ser473) and ERK (at Thr202/Tyr204). If these pathways are active, consider combination therapy with an appropriate inhibitor.
Cause 3: Cell-Type Specific Downstream Signaling
-
Issue: The downstream consequences of ASK1 activation can be context-dependent. For instance, in certain endothelial cells, ASK1 was shown to signal primarily through JNK, with little to no effect on p38 activation.[12] If your cell line's survival is not dependent on the specific downstream branch that this compound effectively blocks, the overall effect on cell viability may be minimal.
-
Recommended Action: Perform a Western Blot analysis to determine if this compound treatment reduces the phosphorylation of both p38 and JNK in your specific cell model under stress-inducing conditions.
| Table 2: Representative Data on Inhibitor Efficacy | | :--- | Sensitive Cell Line (e.g., HT-29) | Resistant Cell Line (e.g., A549) | | Baseline ASK1 Expression | Moderate to High | Low[8] | | This compound IC50 | ~1 µM (Hypothetical) | > 20 µM (Hypothetical) | | p-Akt / p-ERK Status | Low Basal Activation | High Basal Activation | | Effect of this compound on p-JNK | Strong Inhibition | Minimal Effect (due to low target) |
FAQ 3: How do I perform key experiments to diagnose resistance?
Experimental Protocol 1: Western Blot for Protein Expression and Phosphorylation
This protocol allows you to quantify the expression of total ASK1 and the phosphorylation status of downstream targets (p-p38, p-JNK) or parallel pathway proteins (p-Akt, p-ERK).
-
Cell Lysis:
-
Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-40 µg of protein per lane) in Laemmli buffer and boil for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody (e.g., anti-ASK1, anti-p-p38, anti-p-JNK, anti-β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. β-actin or GAPDH should be used as a loading control.
-
Experimental Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
In a 96-well plate, seed 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of this compound in growth medium (e.g., from 100 µM to ~0.1 µM).
-
Remove the medium from the cells and add 100 µL of the various drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well.
-
Incubate for another 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 and ASK2 differentially regulate the counteracting roles of apoptosis and inflammation in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Execution of apoptosis signal-regulating kinase 1 (ASK1)-induced apoptosis by the mitochondria-dependent caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 Signaling in Cancer: Pathogenic Driver or Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Ask1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the use of Ask1-IN-6, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] ASK1, also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key component of the MAPK signaling pathway.[2][3] It is activated by various cellular stressors like oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[4][5][6] Once activated, ASK1 triggers a downstream cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs.[3][4][5][7] These pathways are involved in cellular responses such as apoptosis, inflammation, and differentiation.[4][5] By inhibiting ASK1, this compound blocks these downstream signaling events, which can reduce inflammation and cell death, making it a valuable tool for research in areas like neurodegenerative and inflammatory diseases.[1][8][9]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years. Once dissolved in a solvent, the stock solution should be divided into aliquots to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. To prepare a stock solution, you can dissolve it in DMSO at a concentration of 33.33 mg/mL (81.23 mM).[1] To aid dissolution, techniques such as ultrasonic treatment and gentle warming (up to 60°C) can be applied.[1] It is critical to use fresh, anhydrous DMSO, as water content can negatively impact the solubility and stability of the compound. For in vivo experiments, a common vehicle is a solution of 10% DMSO in 90% corn oil.[1]
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in response to cellular stress and its downstream signaling to JNK and p38 MAPKs.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational approach to highly potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
Ask1-IN-6 Target Engagement Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the target engagement of Ask1-IN-6, an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in cellular models. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to target engagement?
A1: this compound is a small molecule inhibitor that targets the kinase activity of ASK1 (also known as MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is activated by various cellular stressors like oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Upon activation, ASK1 undergoes autophosphorylation, a critical step for its kinase activity.[2][4] this compound is designed to bind to ASK1, likely in the ATP-binding pocket, thereby preventing this autophosphorylation and subsequent phosphorylation of its downstream targets. Confirming target engagement means demonstrating that this compound directly binds to ASK1 in cells and inhibits its kinase activity.
Q2: What are the most common methods to confirm this compound target engagement in cells?
A2: The most common and reliable methods include:
-
Western Blotting for Phospho-ASK1: This method assesses the phosphorylation status of ASK1 at key activating residues (e.g., Thr845 in mouse, Thr838 in human).[5][6] A reduction in the phosphorylation signal upon treatment with this compound indicates successful target inhibition.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates the binding of this compound to the ASK1 protein within intact cells.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Analysis of Downstream Signaling: This involves measuring the phosphorylation of ASK1's downstream substrates, such as p38 and JNK.[1][9] Inhibition of ASK1 by this compound will lead to a decrease in the phosphorylation of these downstream kinases.
-
In-Cell Kinase Activity Assays: Techniques like the NanoBRET™ Target Engagement Assay can provide a quantitative measure of the binding affinity of this compound to ASK1 in living cells.[10]
Q3: How do I choose the right cell line and stimulus for my target engagement experiment?
A3: Select a cell line that expresses a sufficient level of endogenous ASK1. Many common cell lines like HEK293, NIH/3T3, or various cancer cell lines are suitable.[6][11] To observe the inhibitory effect of this compound, you will need to stimulate the ASK1 pathway. Common stimuli include:
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress.[6]
-
Tumor necrosis factor-alpha (TNF-α) to activate the inflammatory signaling pathway.[9]
-
Thapsigargin or tunicamycin (B1663573) to induce ER stress.
The choice of stimulus may depend on your specific research context. It is recommended to perform a time-course and dose-response experiment with the chosen stimulus to determine the optimal conditions for ASK1 activation in your cell line.
Q4: Can I use an in vitro kinase assay instead of a cell-based assay?
A4: While in vitro kinase assays using recombinant ASK1 protein can be useful for determining the direct inhibitory activity and IC50 of this compound, they do not confirm target engagement within a cellular context.[12][13] Cell-based assays are crucial as they account for factors like cell permeability, off-target effects, and the complex intracellular environment that can influence the inhibitor's efficacy.[14]
Troubleshooting Guides
Troubleshooting Western Blot for Phospho-ASK1 (p-ASK1)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-ASK1 signal in stimulated control | - Inefficient stimulation of the ASK1 pathway.- Insufficient protein loading.- Issues with the primary antibody. | - Optimize stimulus concentration and incubation time.- Ensure you are loading at least 20-30 µg of total protein.- Use a fresh, validated phospho-specific ASK1 antibody and follow the manufacturer's recommended dilution.[5][11]- Include a positive control, such as lysates from cells overexpressing ASK1. |
| High background on the Western blot | - Blocking was insufficient.- Antibody concentration is too high.- Washing steps were inadequate. | - Use 5% BSA in TBST for blocking, as milk can sometimes interfere with phospho-antibody detection.[15]- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washing steps with TBST. |
| No decrease in p-ASK1 with this compound treatment | - this compound is not cell-permeable or is unstable.- The concentration of this compound is too low.- The inhibitor was added after the stimulus. | - Confirm the quality and stability of your this compound compound.- Perform a dose-response experiment with a range of this compound concentrations.- Pre-incubate the cells with this compound for at least 1 hour before adding the stimulus. |
| Inconsistent results between experiments | - Variation in cell density or passage number.- Inconsistent timing of treatments and harvesting.- Phosphatase activity during sample preparation. | - Use cells at a consistent confluency and within a defined passage number range.- Standardize all incubation times precisely.- Always use fresh lysis buffer containing phosphatase and protease inhibitors. |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No clear melting curve for ASK1 | - The temperature range is not appropriate for ASK1.- The heating time is too short or too long.- Low abundance of endogenous ASK1. | - Perform an initial experiment with a broad temperature range (e.g., 40-70°C) to identify the approximate melting point of ASK1.[16]- A 3-5 minute heating time is standard, but may require optimization.[16][17]- Consider using a cell line with higher ASK1 expression or overexpressing tagged ASK1. |
| No thermal shift observed with this compound | - The concentration of this compound is too low to cause a detectable shift.- this compound does not bind to ASK1 in the tested cellular context.- The assay conditions are not sensitive enough. | - Test a higher concentration of the inhibitor.- Confirm the inhibitor's activity with an orthogonal method like a Western blot for p-ASK1.- Ensure complete cell lysis and efficient separation of soluble and aggregated fractions.[16] |
| High variability in the soluble ASK1 fraction | - Inconsistent heating across samples.- Incomplete cell lysis.- Pipetting errors during sample preparation. | - Use a thermal cycler with a heated lid for precise and uniform heating.[16]- Ensure efficient lysis through methods like repeated freeze-thaw cycles.[16]- Be meticulous with pipetting and ensure equal protein loading for Western blot analysis. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ASK1 (Thr845)
Objective: To measure the effect of this compound on the stress-induced phosphorylation of ASK1.
Materials:
-
Cell line expressing ASK1 (e.g., HEK293T, NIH/3T3)
-
This compound (dissolved in DMSO)
-
ASK1 stimulus (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ASK1 (Thr845)[5], Rabbit anti-total ASK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add the ASK1 stimulus (e.g., 1 mM H₂O₂) to the media for the optimized duration (e.g., 30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ASK1 (Thr845) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-ASK1 signal, the membrane can be stripped and re-probed for total ASK1 and a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to ASK1 in intact cells.
Materials:
-
Cell line expressing ASK1
-
This compound (dissolved in DMSO)
-
PBS
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (as described in Protocol 1)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to the desired cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[16]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze the levels of soluble ASK1 by Western blotting, as described in Protocol 1, using an antibody against total ASK1.
-
Data Analysis: Quantify the band intensities for ASK1 at each temperature for both the vehicle and this compound treated samples. Plot the percentage of soluble ASK1 relative to the unheated control against the temperature. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
Data Presentation
Table 1: Example IC50 Values for ASK1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| Compound 32 | Cellular ASK1 Inhibition | 25 | [18] |
| Compound 2 | In Vitro ASK1 Enzyme Assay | 1.55 | [13] |
| Selonsertib | In Vitro ASK1 Enzyme Assay | Comparable to Compound 2 | [13] |
Note: Data for this compound is not publicly available in the provided search results. The table shows representative data for other ASK1 inhibitors to provide a context for expected potency.
Visualizations
ASK1 Signaling Pathway and Point of Inhibition
Caption: ASK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Target Engagement Confirmation
Caption: Workflow for confirming this compound target engagement in cells.
Troubleshooting Logic for p-ASK1 Western Blot
References
- 1. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. Phospho-ASK1 (Ser83) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. promega.es [promega.es]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ASK1 Inhibitors: Ask1-IN-6 Versus Other Known Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ask1-IN-6 with other prominent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. This document synthesizes experimental data on inhibitor potency, selectivity, and cellular activity, offering a clear comparative landscape to inform research and development decisions.
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key mediator in the cellular stress response, activating the p38 and JNK signaling pathways. Its role in promoting inflammation, apoptosis, and fibrosis has made it a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).[1][2][3] The development of potent and selective ASK1 inhibitors is a critical area of research. This guide focuses on a comparative analysis of this compound against other well-characterized ASK1 inhibitors such as Selonsertib (B560150) (GS-4997), NQDI-1, and MSC2032964A.
Performance Comparison of ASK1 Inhibitors
The inhibitory activities of this compound and other selected ASK1 inhibitors are summarized below. The data highlights the biochemical and cellular potency of these compounds, providing a quantitative basis for comparison.
| Inhibitor | Type/Class | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | Not Specified | 7 | 25 | A selective, orally active, and blood-brain barrier penetrant inhibitor.[4] |
| Selonsertib (GS-4997) | Imidazopyridine | Not Specified | Not Specified | An orally bioavailable inhibitor that has been extensively evaluated in clinical trials for NASH and other diseases.[5][6][7] |
| GS-444217 | Triazolopyridine | 2.87 | Not Specified | A highly potent and selective ATP-competitive inhibitor of ASK1. |
| MSC2032964A | Pyrazolopyrimidine | 93 | Not Specified | An orally active inhibitor that has shown efficacy in in vivo models of neuroinflammation.[2][8][9] |
| NQDI-1 | Naphtho[1,2,3-de]quinoline-2,7-dione | 3000 (IC50), 500 (Ki) | Not Specified | A selective ASK1 inhibitor that is competitive with respect to ATP.[10][11][12][13] |
| Quinoxaline (B1680401) Derivative (26e) | Quinoxaline | 30.17 | Not Specified | A dibromo substituted quinoxaline fragment demonstrating high potency.[14] |
Signaling Pathway and Experimental Workflow
To understand the context of ASK1 inhibition, it is crucial to visualize the signaling cascade it regulates and the general workflow for evaluating inhibitors.
Caption: The ASK1 signaling cascade is initiated by various stress stimuli, leading to the activation of downstream kinases and cellular responses.
Caption: A general workflow for the preclinical evaluation of ASK1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ASK1 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Protocol for IC50 Determination)
The ADP-Glo™ Kinase Assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer. The final DMSO concentration should be kept constant (typically ≤1%). Prepare solutions of ASK1 enzyme, MBP substrate, and ATP in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 2.5 µL of ASK1 enzyme solution.
-
Initiate the reaction by adding 5 µL of the ATP/MBP substrate mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17][18][19]
-
Cellular Assay (Western Blot for Phospho-p38)
Western blotting is used to determine the effect of inhibitors on the ASK1 signaling pathway in a cellular context by measuring the phosphorylation of downstream targets like p38 MAPK.
Materials:
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Cell culture medium and supplements
-
ASK1 activator (e.g., Anisomycin, H2O2)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an ASK1 activator for a specified time (e.g., 30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
In Vivo Pharmacokinetic (PK) Studies in Mice
Pharmacokinetic studies are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in a living organism.
Materials:
-
Test inhibitor
-
Appropriate vehicle for dosing
-
Mice (e.g., C57BL/6)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the test inhibitor to mice via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
This guide provides a foundational comparison of this compound with other key ASK1 inhibitors, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers in making informed decisions for their studies targeting the ASK1 signaling pathway.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NQDI-1, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 26. researchgate.net [researchgate.net]
- 27. protocols.io [protocols.io]
- 28. dctd.cancer.gov [dctd.cancer.gov]
ASK1 Inhibition in Liver Fibrosis: A Comparative Analysis of Selonsertib and Next-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Apoptosis signal-regulating kinase 1 (ASK1) has been a key target in the development of therapeutics for liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins in the liver. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by various pathological stimuli relevant to liver disease, such as oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α and LPS.[1] Its activation triggers a downstream signaling cascade involving the phosphorylation of MAP2Ks, which in turn activate the effector MAPKs, p38 and c-Jun N-terminal kinase (JNK).[1] This cascade promotes apoptosis, inflammation, and the expression of fibrogenic genes, contributing to the progression of liver fibrosis.[1][2]
This guide provides a comparative overview of two ASK1 inhibitors, Selonsertib (formerly GS-4997), a first-in-class inhibitor that underwent extensive clinical investigation, and a representative next-generation inhibitor, SRT-015, based on available preclinical data. While direct head-to-head clinical data is unavailable due to the different developmental stages of these compounds, preclinical studies offer valuable insights into their comparative efficacy and mechanisms of action. Another ASK1 inhibitor, GS-444217, has also been evaluated in preclinical models and its data will be included to provide a broader context of ASK1 inhibition.
Performance in Liver Fibrosis Models: A Data-Driven Comparison
The efficacy of ASK1 inhibitors has been evaluated in various preclinical models of liver fibrosis and in clinical trials for nonalcoholic steatohepatitis (NASH), a common cause of liver fibrosis.
Preclinical Efficacy
In a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis, Selonsertib demonstrated significant anti-fibrotic effects.[3] Treatment with Selonsertib led to a reduction in collagen deposition and the expression of key fibrotic markers.[3] Similarly, the ASK1 inhibitor GS-444217 was shown to reduce liver fibrosis in a gain-of-function NOD-like receptor protein 3 (Nlrp3) mutant mouse model, which mimics inflammasome-driven liver injury.[1]
A direct comparison in the Gubra mouse model of diet-induced obesity and NASH (DIO-NASH) suggested superior efficacy of SRT-015 over Selonsertib.[4] After 12 weeks of treatment, SRT-015 significantly reduced liver fibrosis, steatosis, and inflammation, whereas Selonsertib, at a clinically relevant dose, showed no significant effect on these parameters.[4]
| Compound | Animal Model | Key Findings | Reference |
| Selonsertib | DMN-induced liver fibrosis (rat) | Significantly alleviated liver fibrosis, reduced collagen deposition, and decreased expression of α-SMA, fibronectin, and collagen type I.[3] | [3] |
| GS-444217 | Nlrp3 mutant liver injury (mouse) | Reduced liver fibrosis, collagen deposition (Picusirius red staining), and α-SMA positive area.[5] | [5] |
| SRT-015 | DIO-NASH (Gubra mouse model) | Significantly reduced liver fibrosis, steatosis, and inflammation.[4] | [4] |
| Selonsertib | DIO-NASH (Gubra mouse model) | No significant effect on liver fibrosis, steatosis, or inflammation at an equivalent clinical dose.[4] | [4] |
Clinical Trials with Selonsertib
Selonsertib advanced to Phase 3 clinical trials (STELLAR-3 and STELLAR-4) for patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).[6][7][8] However, after 48 weeks of monotherapy, Selonsertib did not achieve the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH compared to placebo.[6][9] Despite showing pharmacodynamic activity through dose-dependent reductions in hepatic phospho-p38 expression, it had no significant effect on liver biochemistry or non-invasive tests of fibrosis.[6]
| Trial | Patient Population | Primary Endpoint | Outcome |
| STELLAR-3 | NASH with bridging fibrosis (F3) | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | Not met.[6][8] |
| STELLAR-4 | NASH with compensated cirrhosis (F4) | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | Not met.[6][7] |
Mechanism of Action: Targeting the ASK1 Signaling Pathway
Both Selonsertib and other ASK1 inhibitors function by competitively inhibiting the kinase activity of ASK1, thereby blocking the downstream phosphorylation of p38 and JNK.[2][3] This inhibition leads to a reduction in hepatocyte apoptosis, inflammation, and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[2][3]
Preclinical studies have shown that Selonsertib suppresses the growth and proliferation of HSCs and induces their apoptosis.[3][10] It also reduces the expression of profibrotic factors such as α-smooth muscle actin (α-SMA), vimentin, fibronectin, collagen I, and MMP-2.[2] Similarly, GS-444217 was found to downregulate genes involved in collagen production and extracellular matrix deposition.[1]
Interestingly, in the Gubra mouse model, while both SRT-015 and Selonsertib were effective in an acute liver injury model by inhibiting the ASK1-p38/JNK pathway, only SRT-015 showed efficacy in the chronic NASH model.[4] In this chronic model, Selonsertib significantly inhibited p38 phosphorylation but had no effect on fibrosis, suggesting that targeting the mitochondrial ASK1 cascade, which was robustly suppressed by SRT-015 but not Selonsertib, may be crucial for efficacy in chronic disease.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Intraperitoneal injection of DMN (10 mg/kg) three times a week for four weeks.
-
Treatment: Selonsertib (10 or 50 mg/kg) was administered orally once daily for the four-week duration of DMN treatment.
-
Endpoints:
-
Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver injury and collagen deposition.
-
Immunohistochemistry: Staining for α-SMA to identify activated hepatic stellate cells.
-
Western Blot Analysis: Measurement of protein levels of α-SMA, fibronectin, collagen type I, p-ASK1, p-p38, and p-JNK in liver tissue lysates.
-
Serum Biochemistry: Measurement of ALT and AST levels.
-
Nlrp3 Mutant Mouse Model of Liver Injury
-
Animal Model: Tamoxifen-inducible Nlrp3 knock-in (Nlrp3A350V/+CreT-KI) mice and wild-type (WT) littermates.
-
Induction of Nlrp3 activation: Tamoxifen administration.
-
Treatment: Mice were fed a chow diet or a diet containing the ASK1 inhibitor GS-444217 for 6 weeks.
-
Endpoints:
-
Histological Analysis: Liver sections stained with Picrosirius Red (PSR) for collagen.
-
Immunohistochemistry: Staining for α-SMA.
-
Gene Expression Analysis: Quantitative real-time PCR for fibrogenic genes (e.g., Col1a1) and inflammatory markers (e.g., Tnf-α).
-
Western Blot Analysis: Measurement of phosphorylated ASK1, p38, and c-Jun.
-
DIO-NASH (Gubra) Mouse Model
-
Animal Model: Mice on a high-fat diet to induce obesity and NASH.
-
Treatment: 12-week treatment with SRT-015 or Selonsertib.
-
Endpoints:
-
Metabolic Parameters: Body weight, glucose tolerance, etc.
-
Liver Histopathology: Assessment of steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Measurement of liver enzymes and markers of fibrosis.
-
Mechanism of Action Studies: Analysis of p38 and JNK phosphorylation and the mitochondrial ASK1 cascade.[4]
-
Conclusion
ASK1 remains a compelling target for the treatment of liver fibrosis due to its central role in mediating pro-fibrotic signaling pathways. The journey of Selonsertib, from promising preclinical and early clinical results to its eventual failure in Phase 3 trials, underscores the complexity of targeting this pathway in advanced fibrotic disease. The disappointing clinical outcomes suggest that inhibiting ASK1 alone may be insufficient to reverse established, advanced fibrosis in NASH.[9]
However, the preclinical data for next-generation inhibitors like SRT-015 suggest that there may be nuances in the mechanism of ASK1 inhibition that could lead to improved efficacy. The finding that SRT-015, but not Selonsertib, robustly suppressed the mitochondrial ASK1 cascade in a chronic NASH model points to a potential avenue for developing more effective ASK1-targeted therapies.[4] Further research is warranted to elucidate the specific molecular interactions and downstream effects of different ASK1 inhibitors to guide the development of future anti-fibrotic strategies. These next-generation compounds may hold promise, potentially as part of combination therapies, for patients with liver fibrosis.
References
- 1. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH - BioSpace [biospace.com]
- 5. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 6. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ASK1 Inhibitors: Ask1-IN-6 and GS-444217
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro potency comparison of two prominent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors: Ask1-IN-6 and GS-444217. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to inflammation, apoptosis, and fibrosis.[1][2] Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2]
This guide focuses on the in vitro potency of two selective ASK1 inhibitors, this compound and GS-444217, providing a direct comparison of their inhibitory activities.
Quantitative Potency Comparison
The in vitro potency of this compound and GS-444217 has been determined through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Biochemical IC50 | Cellular IC50 |
| This compound | 7 nM[4][5] | 25 nM[4][5][6] |
| GS-444217 | 2.87 nM[7] | Not explicitly stated in the provided results |
Note: The biochemical IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of purified ASK1 by 50%. The cellular IC50 reflects the concentration needed to inhibit ASK1 activity within a cellular context by 50%.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the ASK1 signaling pathway and the general workflow for determining in vitro potency.
Caption: The ASK1 signaling cascade initiated by cellular stress.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for biochemical and cellular assays to determine the in vitro potency of ASK1 inhibitors. Specific details may vary between laboratories and assay platforms.
Biochemical Kinase Assay (Determination of Biochemical IC50)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration close to the Km for ASK1)
-
Test compounds (this compound or GS-444217) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-33P]ATP, or fluorescence-based detection)
-
Microplates (e.g., 384-well)
-
Plate reader (luminometer, scintillation counter, or fluorescence reader)
Procedure:
-
Assay Plate Preparation: Add kinase buffer, ASK1 enzyme, and substrate to the wells of the microplate.
-
Compound Addition: Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, a reagent is added to quantify the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay (Determination of Cellular IC50)
This assay measures the ability of a compound to inhibit ASK1 activity within a cellular environment.
Materials:
-
A suitable cell line (e.g., HEK293T or a cell line endogenously expressing ASK1)
-
Cell culture medium and supplements
-
ASK1 activator (e.g., H2O2 for oxidative stress)
-
Test compounds (this compound or GS-444217) serially diluted in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-ASK1, anti-total-ASK1, anti-phospho-p38, anti-total-p38)
-
Reagents for Western blotting or another downstream signaling readout (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for a specific duration (e.g., 1-2 hours).
-
ASK1 Activation: Stimulate the cells with an ASK1 activator (e.g., H2O2) for a defined period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins.
-
Downstream Analysis:
-
Western Blotting: Analyze the phosphorylation status of ASK1 and/or its downstream targets (e.g., p38) in the cell lysates by Western blotting.
-
ELISA: A quantitative ELISA can also be used to measure the levels of phosphorylated proteins.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA) for the phosphorylated proteins. Calculate the percentage of inhibition of ASK1 activity for each compound concentration. Determine the cellular IC50 value by fitting the data to a dose-response curve.
Conclusion
Both this compound and GS-444217 are potent inhibitors of ASK1. Based on the available biochemical IC50 data, GS-444217 (2.87 nM) appears to be slightly more potent than this compound (7 nM) in a cell-free system.[4][5][7] However, this compound has a reported cellular IC50 of 25 nM, demonstrating its ability to effectively inhibit ASK1 within a cellular context.[4][5][6] The choice between these inhibitors for a specific research application may depend on factors such as the required potency, cell permeability, and the specific experimental system being used. The provided protocols offer a foundational framework for researchers to conduct their own in vitro evaluations of these and other ASK1 inhibitors.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ASK1 inhibitors are potential pan-antiviral drugs, which dampen replication of diverse viruses including SARS-CoV-2 [harvest.usask.ca]
The Synergistic Potential of ASK1 Inhibition: A Comparative Guide for Researchers
While direct preclinical or clinical data on the synergistic effects of Ask1-IN-6 with other anti-inflammatory drugs remains to be published, emerging research on other selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, such as selonsertib (B560150) (GS-4997), suggests a promising future for combination therapies in inflammatory and fibrotic diseases. This guide provides a comparative overview of the available data for selective ASK1 inhibitors, offering insights into their potential for synergistic interactions and outlining the experimental frameworks used to evaluate them.
ASK1: A Key Mediator of Inflammatory Signaling
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It acts as an upstream activator of both c-Jun N-terminal kinase (JNK) and p38 MAPK in response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum stress, and pro-inflammatory cytokines like TNF-α and interleukins.[1][3] The activation of these downstream pathways plays a pivotal role in promoting inflammation, apoptosis, and fibrosis, making ASK1 an attractive therapeutic target for a range of diseases.[4][5][6]
This compound is a potent, selective, and orally active inhibitor of ASK1 that can penetrate the blood-brain barrier.[7][8][9] Its anti-inflammatory properties have been demonstrated in preclinical models of neuroinflammation.[7][8]
Preclinical Evidence of Synergy with an ASK1 Inhibitor
To date, the most direct evidence for the synergistic potential of a selective ASK1 inhibitor comes from preclinical studies of selonsertib (GS-4997) in a mouse model of Nonalcoholic Steatohepatitis (NASH), a disease with a significant inflammatory component.
Selonsertib in Combination with a Farnesoid X Receptor (FXR) Agonist
In a mouse model of NASH, the combination of an ASK1 inhibitor (selonsertib) and an investigational non-steroidal Farnesoid X receptor (FXR) agonist, GS-9674, demonstrated a greater reduction in hepatic steatosis and the expression of genes associated with fibrosis compared to either agent administered alone.[10][11] This suggests that targeting both the ASK1-mediated stress and inflammatory pathway and the FXR-regulated metabolic and anti-inflammatory pathway can lead to enhanced therapeutic effects.
Table 1: Preclinical Efficacy of Selonsertib and GS-9674 Combination in a NASH Mouse Model
| Treatment Group | Change in Hepatic Steatosis | Change in Fibrosis-Associated Gene Expression |
| Vehicle Control | Baseline | Baseline |
| Selonsertib (monotherapy) | Reduction | Reduction |
| GS-9674 (monotherapy) | Reduction | Reduction |
| Selonsertib + GS-9674 | Greater Reduction than monotherapies | Greater Reduction than monotherapies |
This table is a qualitative summary based on the reported findings.[10][11] Specific quantitative data was not available in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below is a generalized protocol based on the available information for studying ASK1 inhibitor combinations in a preclinical model of liver disease.
In Vivo NASH Mouse Model Protocol
-
Animal Model: Male C57BL/6J mice are typically used.
-
Disease Induction: NASH can be induced through a diet high in fat, fructose, and cholesterol for a specified period (e.g., 24 weeks).
-
Treatment Groups:
-
Vehicle control
-
This compound (or other ASK1 inhibitor) monotherapy
-
Comparative anti-inflammatory drug monotherapy (e.g., a corticosteroid, NSAID, or another targeted therapy)
-
This compound in combination with the comparative anti-inflammatory drug
-
-
Drug Administration: Drugs are administered orally or via an appropriate route at specified doses and frequencies for a defined treatment period.
-
Endpoint Analysis:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2) in liver tissue.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Signaling Pathways and Experimental Workflow
Understanding the underlying signaling pathways is key to designing and interpreting combination studies.
Caption: ASK1 signaling cascade and the point of intervention for this compound.
Caption: A generalized workflow for preclinical evaluation of combination therapies.
Future Directions and Considerations
The lack of specific synergy data for this compound highlights a critical area for future research. Investigating the combination of this compound with established anti-inflammatory agents is a logical next step.
Potential Combination Strategies to Explore:
-
This compound + Corticosteroids (e.g., Dexamethasone): This combination could allow for lower, safer doses of corticosteroids while achieving potent anti-inflammatory effects.
-
This compound + NSAIDs (e.g., Ibuprofen): Targeting both the ASK1 pathway and cyclooxygenase (COX) enzymes could provide broader and more effective pain and inflammation relief.
-
This compound + DMARDs (e.g., Methotrexate): In autoimmune diseases like rheumatoid arthritis, combining a targeted therapy like an ASK1 inhibitor with a standard-of-care DMARD could lead to improved disease control.
-
This compound + JAK inhibitors: Simultaneous inhibition of the ASK1 and JAK-STAT pathways could offer a powerful approach to suppressing cytokine-mediated inflammation.
While direct evidence for the synergistic effects of this compound with other anti-inflammatory drugs is currently unavailable, the foundational understanding of the ASK1 pathway and promising preclinical data for other selective ASK1 inhibitors like selonsertib provide a strong rationale for pursuing such combination studies. For researchers in drug development, exploring these combinations could unlock novel therapeutic strategies with enhanced efficacy and potentially improved safety profiles for a wide range of inflammatory diseases. The experimental designs and signaling pathway information provided in this guide offer a framework for initiating these critical investigations.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 7. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. gilead.com [gilead.com]
The Therapeutic Potential of Ask1-IN-6 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a promising therapeutic target for a range of diseases characterized by inflammation and apoptosis. Ask1-IN-6 is a selective, orally active, and blood-brain barrier penetrant inhibitor of ASK1, positioning it as a compelling candidate for neurodegenerative disorders such as Alzheimer's disease. This guide provides a comparative analysis of this compound's performance with other relevant ASK1 inhibitors, supported by available preclinical data and detailed experimental methodologies.
ASK1 Signaling Pathway
Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), ASK1 becomes activated. This initiates a downstream signaling cascade through the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively. The activation of these pathways ultimately leads to cellular responses including inflammation and apoptosis. ASK1 inhibitors, such as this compound, block this cascade at its apex, thereby mitigating the detrimental downstream effects.
Comparative In Vitro Potency of ASK1 Inhibitors
The potency of this compound has been determined through biochemical and cellular assays and is compared with other notable ASK1 inhibitors in the table below. This data is essential for evaluating the on-target activity of these compounds.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Therapeutic Area of Interest |
| This compound | 7[1] | 25[1] | Neurodegenerative Diseases[1] |
| ASK1-IN-1 | 21[1] | 138[1] | CNS Disorders[2] |
| ASK1-IN-2 | 32.8[1] | Not Reported | Ulcerative Colitis[1] |
| ASK1-IN-4 | 200[1] | Not Reported | Not Specified[1] |
| ASK1-IN-8 | 1.8[1] | Not Reported | Liver Disease[1] |
| Compound 32 | Not Reported | 25[3] | Neurological Disease[3] |
| MSC2032964A | 93[4] | Not Reported | Neuroinflammation[5] |
Preclinical In Vivo Performance: A Comparative Overview
While in vivo preclinical data for this compound is not yet publicly available, studies on other brain-penetrant ASK1 inhibitors provide a strong rationale for its therapeutic potential in neurodegenerative disease models. The following tables summarize key findings for comparator compounds.
In Vivo Efficacy in Neuroinflammation Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Compound 32 | Tg4510 (human tau transgenic mouse)[3] | 3, 10, and 30 mg/kg, BID/PO for 4 days[3] | Robust reduction of inflammatory markers (e.g., IL-1β) in the cortex.[3] |
| MSC2032964A | EAE (mouse model of multiple sclerosis)[6] | Oral administration[6] | Suppressed EAE-induced inflammation in the spinal cord and optic nerves.[6] |
Preclinical Pharmacokinetics
| Compound | Species | Clearance (Cl/Clu) (L/h/kg) | Brain Penetration (Kp,uu) | Oral Bioavailability (%) |
| Compound 32 | Rat | 1.6/56[3] | 0.46[3] | Not Reported |
| MSC2032964A | Rat | Not Reported | Not Reported | 82[5] |
Experimental Protocols
Biochemical ASK1 Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the biochemical potency of ASK1 inhibitors.
Methodology:
-
Reagent Preparation: All reagents, including the ASK1 enzyme, a suitable substrate (e.g., recombinant MAP2K1), ATP, and the test inhibitor, are diluted in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)[7].
-
Reaction Setup: The assay is typically performed in a low-volume 384-well plate. The test compound at various concentrations is pre-incubated with the ASK1 enzyme[7].
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the substrate and ATP. The ATP concentration is often kept at or near its Km value to maximize sensitivity for ATP-competitive inhibitors[8].
-
Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes)[7].
-
Detection: The reaction is stopped, and the signal is detected. For example, in the ADP-Glo™ Kinase Assay, a reagent is added to convert the ADP generated to ATP, which then produces a luminescent signal[7].
-
Data Analysis: The signal is measured using a plate reader. The data is then plotted as the percentage of enzyme activity versus the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm[7].
Cellular p-ASK1 Western Blot Assay
This protocol describes how to measure the inhibition of ASK1 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured to an appropriate confluency. The cells are then treated with the ASK1 inhibitor at various concentrations for a specified time (e.g., 1-2 hours) before being stimulated with an ASK1 activator (e.g., H2O2)[9].
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins[10][11].
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose)[10].
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated ASK1 (p-ASK1). A primary antibody for total ASK1 or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control[9].
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate and an imaging system[10].
-
Densitometry Analysis: The intensity of the p-ASK1 bands is quantified and normalized to the total ASK1 or loading control bands to determine the effect of the inhibitor on ASK1 phosphorylation[9].
In Vivo Efficacy Study in a Neuroinflammation Mouse Model (Tg4510)
This protocol provides a general framework for evaluating the in vivo efficacy of a brain-penetrant ASK1 inhibitor in a model of tauopathy-induced neuroinflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the severity of neuroinflammation and demyelination by TLR-ASK1-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ask1-IN-6
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Ask1-IN-6, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), is a potent, biologically active compound that requires meticulous handling and disposal procedures.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, promoting safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, a thorough risk assessment must be conducted. Due to its potent biological activity, this compound should always be handled in a designated area, such as a chemical fume hood, to prevent inhalation or skin contact. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are recommended. Consider double gloving for added protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a fit-tested N95 respirator or higher level of respiratory protection should be used.
Step-by-Step Disposal Plan
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. It is crucial to follow all institutional, local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[3][4]
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
This includes:
2. Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE, in a dedicated, puncture-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Keep the container sealed when not in use.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., DMSO, corn oil).[2][5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Clearly label the container with "Hazardous Waste," "Toxic," and list all chemical constituents, including solvents.
4. Decontamination of Glassware and Surfaces:
-
Reusable Glassware: Decontaminate by soaking in a suitable inactivating solution. A common procedure involves soaking in a sodium hypochlorite (B82951) solution (bleach), followed by thorough rinsing with water and then a solvent like ethanol (B145695) or acetone. Always consult your institution's EHS for approved decontamination procedures.[3]
5. Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's approved hazardous waste management program.
-
Store waste containers in a designated, well-ventilated satellite accumulation area while awaiting pickup.
-
Ensure secondary containment is used to mitigate spills or leaks.
Quantitative Data for Waste Management
Accurate tracking of chemical waste is essential for regulatory compliance. The following table provides a template for maintaining an inventory of this compound waste.
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 2407451-82-3 |
| Molecular Formula | C₁₇H₁₄F₄N₆O₂ |
| Waste Type | Solid / Liquid |
| Solvent (for liquid) | e.g., DMSO, Ethanol, Corn Oil |
| Concentration | Specify concentration of this compound |
| Date Generated | YYYY-MM-DD |
| Container ID | Unique identifier for the waste container |
| Accumulation Start Date | Date waste was first added to the container |
| Disposal Request Date | Date of pickup request to EHS |
Experimental Workflow for this compound Disposal
The following diagram outlines the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance based on best practices for handling potent research chemicals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always obtain and review the SDS from your supplier before handling any chemical and consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
References
Personal protective equipment for handling Ask1-IN-6
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling potent, biologically active compounds like Ask1-IN-6. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this selective ASK1 inhibitor.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on general best practices for handling potent, biologically active research chemicals and information available for similar compounds. It is imperative to obtain the specific SDS from your supplier before handling this compound and to follow all instructions provided therein. A thorough risk assessment should be conducted by the user's institution's environmental health and safety (EHS) office prior to any handling.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended. Double gloving is advised.[1] Gloves should be regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[1] |
| Body Protection | Laboratory coat or gown | A dedicated, disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[2] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used, especially when handling the powdered form of the compound where there is a risk of aerosolization.[1][2] All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
| Face Protection | Face shield | Should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Engineering Controls:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[2]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Work on a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing: Use a dedicated and calibrated scale for weighing the compound.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[2] If sonication is required to aid dissolution, ensure the vial is securely capped. This compound is soluble in DMSO.[3]
-
In Vivo Studies: For in vivo studies, be mindful of potential exposure from animal excreta, which may contain the compound or its metabolites. Handle all animal waste as hazardous.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All disposal procedures must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including unused or expired compound, contaminated PPE (gloves, gowns, etc.), and consumables (pipette tips, microfuge tubes), in a clearly labeled, sealed, and puncture-proof hazardous waste container. The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound".[1] |
| Liquid Waste | Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used (e.g., DMSO). Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1] |
| Decontamination | Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone). Work surfaces should be decontaminated at the end of each procedure.[1] |
| Final Disposal | All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program. Do not place these containers in the regular trash.[1] |
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for handling this compound, emphasizing safety and containment at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
